N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQRCZHTCCSTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560075-65-2 | |
| Record name | N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560075652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKY223TL62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS No. 560075-65-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, with the Chemical Abstracts Service (CAS) number 560075-65-2, is a chlorinated acetamide derivative of significant interest in pharmaceutical research.[1][2][3] Primarily identified as a process impurity and potential metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, this compound has demonstrated notable biological activities, including potent cytotoxicity against cancer cells and inhibitory effects on key drug-metabolizing enzymes. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, supported by detailed experimental protocols and data analysis.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 560075-65-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀Cl₃NO | [1] |
| Molecular Weight | 314.59 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide, Diclofenac Impurity F | [1] |
| Melting Point | 215-217 °C | |
| Boiling Point (Predicted) | 496.8 ± 45.0 °C | |
| Density (Predicted) | 1.436 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis
A general method for the synthesis of N-aryl amides from nitroarenes can be adapted for the preparation of this compound. This involves a two-step, one-pot protocol featuring a metal-free reduction of a nitro group followed by amidation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichlorophenylacetic acid
-
4-Chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroaniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.
Logical Workflow for Synthesis:
References
Spectral Analysis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral features based on its chemical structure and data from analogous compounds. It also outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its functional groups and aromatic systems, drawing parallels with structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H (amide) |
| ~ 7.2 - 7.6 | Multiplet | 7H | Ar-H |
| ~ 3.8 - 4.2 | Singlet | 2H | -CH₂- |
Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (amide) |
| ~ 120 - 140 | Ar-C |
| ~ 40 - 45 | -CH₂- |
Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3300 | Strong, broad | N-H Stretch (amide) |
| ~ 1650 - 1680 | Strong | C=O Stretch (amide I) |
| ~ 1520 - 1570 | Moderate | N-H Bend (amide II) |
| ~ 1200 - 1300 | Moderate | C-N Stretch |
| ~ 750 - 800 | Strong | C-Cl Stretch |
Disclaimer: Predicted values are estimates and may vary based on experimental conditions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 313/315/317 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for 3 Cl atoms) |
| Fragments | Peaks corresponding to the loss of CO, Cl, and cleavage of the amide bond. |
Disclaimer: Predicted values are estimates and may vary based on ionization method and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument will automatically subtract the background spectrum from the sample spectrum.
-
Scan in the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C-Cl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include direct insertion probe or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic distribution pattern for chlorine atoms will be a key feature in the spectrum.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
Synthesis and Characterization of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a compound of interest in pharmaceutical research and a known impurity of Diclofenac.[1][2] This document details a robust synthetic protocol, outlines key characterization parameters, and presents data in a clear, accessible format. It is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and analytical development.
Introduction
This compound is a chlorinated acetamide derivative. Structurally, it is related to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and is recognized as a significant impurity in its synthesis.[1][2] The molecule features a 2,6-dichlorophenyl moiety linked via an acetamide bridge to a 4-chlorophenyl group. Understanding its synthesis is crucial for controlling impurity profiles in drug manufacturing, while its characterization provides a basis for its potential biological activities, which may include anti-inflammatory, antimicrobial, or anticancer properties.[3] This guide offers a detailed methodology for its preparation and a thorough analysis of its physicochemical and structural properties.
Synthesis of this compound
The synthesis of the title compound is typically achieved through an amide coupling reaction between 2,6-dichlorophenylacetic acid and 4-chloroaniline. This reaction is facilitated by a coupling agent, such as a carbodiimide, in the presence of a base.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Amide coupling reaction for the synthesis of the target compound.
Experimental Protocol
This protocol is based on a documented laboratory procedure.[1]
Materials:
-
2,6-Dichlorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
p-Chloroaniline
-
Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in dichloromethane (DCM), add EDCI (1.2 eq) and DMAP (1.2 eq).
-
Stir the mixture at room temperature.
-
Add p-chloroaniline (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir overnight under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate to obtain clear, colorless needle-like crystals.[1]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: General workflow for the synthesis and purification process.
Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀Cl₃NO | [4] |
| Molecular Weight | 314.59 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 215-217 °C | [2][5] |
| Boiling Point (Predicted) | 496.8 ± 45.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |
| Storage Conditions | Sealed in dry, Room Temperature (2-8°C recommended) | [5][6] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methylene protons of the acetamide bridge. The amide proton (N-H) will appear as a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the 14 carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹ and the N-H stretching vibration.[3] Carbon-chlorine (C-Cl) stretching vibrations are expected in the 750-800 cm⁻¹ region.[3]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern will show characteristic losses corresponding to the structural moieties of the molecule.
Crystallographic Analysis
X-ray crystallography has been performed on this compound, providing definitive structural information.[1]
-
Crystal System: Monoclinic
-
Space Group: P2₁/n
-
Unit Cell Dimensions:
-
a = 13.7865(2) Å
-
b = 13.0725(2) Å
-
c = 15.9606(2) Å
-
β = 100.7371(14)°
-
-
Volume: 2826.11(7) ų
-
Key Structural Features: The analysis revealed two crystallographically independent molecules in the asymmetric unit. The dihedral angles between the planes of the aryl moieties are 80.7° and 53.5° for the two molecules, respectively.[1] The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, forming chains.[1]
Integrated Analysis Pathway
The relationship between the synthesis, purification, and various characterization techniques is crucial for confirming the final product's identity and purity.
Caption: Logical flow from synthesis to final characterization.
Conclusion
This guide has detailed a reliable method for the synthesis of this compound via amide coupling. The provided characterization data, including physicochemical properties, expected spectroscopic signatures, and definitive crystallographic analysis, serve as a benchmark for researchers. Adherence to the described protocols will facilitate the reproducible synthesis and confident identification of this compound for applications in pharmaceutical sciences and related fields.
References
An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide is a chlorinated aromatic amide. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, this molecule serves as a key reference material in pharmaceutical synthesis and analysis. Its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make it a subject of interest for further investigation.[1][2] This guide provides a comprehensive overview of the synthesis, and structural elucidation of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide, presenting detailed experimental protocols and data interpretation for researchers in the field.
Chemical Structure and Physicochemical Properties
The molecular structure consists of a 2,6-dichlorophenyl group linked through a methylene bridge and an amide bond to a 4-chlorophenyl group. The strategic placement of chlorine atoms on both aromatic rings influences the molecule's conformation, stability, and potential biological interactions.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₀Cl₃NO |
| Molecular Weight | 314.59 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |
| CAS Number | 560075-65-2 |
| Predicted Melting Point | 215-217°C |
| Predicted Boiling Point | 496.8 ± 45.0 °C |
| Predicted Density | 1.436 ± 0.06 g/cm³ |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |
Synthesis and Experimental Protocols
The synthesis of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide can be achieved through the amidation of 2,6-dichlorophenylacetic acid or its corresponding acyl chloride with 4-chloroaniline. Below is a detailed experimental protocol for its synthesis.
Experimental Protocol: Synthesis of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide
Materials:
-
2,6-dichlorophenylacetyl chloride
-
4-chloroaniline
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (0.02 mol, 2.55 g) and triethylamine (0.022 mol, 3.06 mL) in 50 mL of anhydrous tetrahydrofuran.
-
To this stirred solution, add 2,6-dichlorophenylacetyl chloride (0.02 mol, 4.49 g) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Wash the resulting crude product with deionized water to remove triethylamine hydrochloride and other water-soluble impurities.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from an ethyl acetate solution to obtain colorless crystalline blocks of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide.[3]
References
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Overview of a Key Diclofenac-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, systematically identified as a significant process impurity and degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, holds considerable importance in the pharmaceutical industry. Designated as Diclofenac Impurity F in the European Pharmacopoeia and Diclofenac Acetamide by the USP, its presence and control are critical for ensuring the quality, safety, and efficacy of Diclofenac drug products. This technical guide provides a comprehensive overview of its history, methods of synthesis, and known biological characteristics, supported by detailed experimental protocols and data presented for scientific evaluation.
Discovery and History
The history of this compound is intrinsically linked to the development and commercialization of its parent drug, Diclofenac. Diclofenac was first synthesized in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis). The identification of related substances and impurities, including the acetamide derivative, occurred during the subsequent decades as analytical methods became more sophisticated and regulatory requirements for drug purity became more stringent.
The compound is officially recognized as Diclofenac Impurity F in the European Pharmacopoeia and as Diclofenac Related Compound F or Diclofenac Acetamide by the United States Pharmacopeia (USP).[1][2][3] Its formal inclusion in these compendia signifies its importance as a critical quality attribute to be monitored in Diclofenac sodium raw material and finished pharmaceutical products. The European Pharmacopoeia, for instance, sets specific limits for Impurity F, underscoring the need for its control in manufacturing processes.[4]
The existence of this compound is a direct consequence of the synthetic pathways used to produce Diclofenac, often arising from side reactions or the presence of unreacted starting materials. It serves as a crucial reference standard for analytical chemists to validate methods for purity testing and ensure that batches of Diclofenac meet the required quality standards.[5]
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | Diclofenac Impurity F, Diclofenac Acetamide, 2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide | [2][3][7] |
| CAS Number | 560075-65-2 | [8] |
| Molecular Formula | C₁₄H₁₀Cl₃NO | [6] |
| Molecular Weight | 314.59 g/mol | [6] |
| Appearance | White to Light Yellow Solid | [9] |
| InChI Key | PZQRCZHTCCSTFP-UHFFFAOYSA-N | [6] |
Crystallographic Data
X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule. The analysis reveals a non-planar conformation, with significant dihedral angles between the two aromatic rings, a feature influenced by the steric hindrance from the ortho-chlorine substituents on the 2,6-dichlorophenyl ring.[10]
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.7865 |
| b (Å) | 13.0725 |
| c (Å) | 15.9606 |
| β (°) | 100.7371 |
| Volume (ų) | 2826.11 |
| Z | 8 |
Data sourced from Sun, W., et al. (2018).
Synthesis and Experimental Protocols
The synthesis of this compound is typically performed for its use as a reference standard. A common laboratory-scale synthesis involves the coupling of 2,6-dichlorophenylacetic acid and p-chloroaniline.
Experimental Protocol: Amide Coupling Synthesis
This protocol is based on the method described by Sun, W., et al. in their 2018 publication on the crystal structure of the compound.
Materials:
-
2,6-Dichlorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
p-Chloroaniline
-
Dichloromethane (DCM)
-
5% Hydrochloric acid
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in dichloromethane, add EDCI (1.2 eq) and DMAP (1.2 eq).
-
Stir the mixture at room temperature.
-
Add p-chloroaniline (1.0 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 5% hydrochloric acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain crystals of this compound.
Biological Activity and Significance
While primarily studied as a pharmaceutical impurity, this compound has been noted for potential biological activities, although comprehensive, quantitative data in the public domain is scarce.
Cytochrome P450 Inhibition
The compound is reported to be an inhibitor of several cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6.[10] This inhibitory action suggests that the presence of this impurity could potentially modulate the metabolism of co-administered drugs that are substrates for these enzymes. However, specific quantitative measures of this inhibition, such as IC₅₀ or Kᵢ values, are not widely reported in the literature. This highlights a potential area for future research, as understanding these interactions is crucial for predicting drug-drug interaction risks.
Potential Antimicrobial and Cytotoxic Effects
Some sources suggest that this compound may possess antimicrobial and anticancer properties.[10] This is an area of interest, as the parent compound, Diclofenac, has been shown to exhibit broad-spectrum antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.[1][11] The proposed mechanism for Diclofenac's antibacterial action involves the inhibition of bacterial DNA synthesis.[11] Furthermore, Diclofenac has demonstrated cytotoxic effects in various cancer cell lines.[12][13]
While it is plausible that Impurity F shares some of these characteristics due to structural similarity, dedicated studies with quantitative data (e.g., Minimum Inhibitory Concentrations (MICs) or cytotoxicity IC₅₀ values) for the impurity itself are not available in the reviewed literature. Research in this area would be necessary to confirm and quantify these potential activities.
Conclusion and Future Directions
This compound is a well-characterized and regulatory-relevant impurity of Diclofenac. Its discovery and history are a testament to the evolution of pharmaceutical quality control. While its primary role is that of a reference standard for analytical purposes, preliminary information suggests potential biological activities that warrant further investigation.
For drug development professionals, the key takeaway is the necessity of controlling this impurity within pharmacopoeial limits. For researchers, the potential for CYP450 inhibition and other bioactivities presents an opportunity. Future studies should focus on generating quantitative data for its effects on metabolic enzymes and exploring its potential antimicrobial and cytotoxic properties in comparison to its parent drug, Diclofenac. Such research would not only provide a more complete toxicological profile but could also uncover previously unappreciated pharmacological effects.
References
- 1. ijcmas.com [ijcmas.com]
- 2. veeprho.com [veeprho.com]
- 3. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]
- 4. edqm.eu [edqm.eu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. dev.klivon.com [dev.klivon.com]
- 8. 560075-65-2|this compound|BLD Pharm [bldpharm.com]
- 9. pharmapure.co.uk [pharmapure.co.uk]
- 10. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Biological Screening of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide and its derivatives. This class of compounds, structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, holds potential for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines detailed experimental protocols for evaluating these biological activities, presents a framework for data analysis and visualization, and explores potential mechanisms of action.
While specific quantitative biological screening data for this compound itself is limited in publicly available literature, this guide utilizes data from structurally related N-phenylacetamide derivatives to illustrate the methodologies and data presentation formats requested.
Data Presentation: Biological Activity
Quantitative data from biological screening is crucial for structure-activity relationship (SAR) studies and lead compound identification. The following tables provide a template for summarizing such data, populated with example IC50 and MIC values from studies on related acetamide derivatives to demonstrate the format.
Table 1: Anticancer Activity of N-phenylacetamide Derivatives
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ex-1 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl) | PC3 (Prostate) | 52 | Imatinib | 40 |
| Ex-2 | 2-(4-Fluorophenyl)-N-(2-nitrophenyl) | PC3 (Prostate) | 80 | Imatinib | 40 |
| Ex-3 | N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Lung) | 2.84 | Doxorubicin | - |
| Ex-4 | N-phenyl-2-p-tolylthiazole-4-carboxamide (p-nitro) | SKNMC (Neuroblastoma) | 10.8 | Doxorubicin | <1 |
| Ex-5 | N-phenyl-2-p-tolylthiazole-4-carboxamide (m-chloro) | Hep-G2 (Hepatocellular) | 11.6 | Doxorubicin | <1 |
Note: Data presented are for illustrative purposes and are derived from studies on related N-phenylacetamide derivatives.[1][2]
Table 2: Antimicrobial Activity of N-aryl Acetamide Derivatives
| Compound ID | Derivative Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Ex-6 | N-chloro aryl acetamide | S. aureus | 20 | C. albicans | - |
| Ex-7 | Chloroacetamide derivative | B. subtilis | 100 | A. flavus | 100 |
| Ex-8 | Chloroacetamide derivative | E. coli | 100 | A. niger | 100 |
| Ex-9 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | S. aureus | - | C. glabrata | 125 |
| Ex-10 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | K. pneumoniae | - | C. krusei | 125 |
Note: Data presented are for illustrative purposes and are derived from studies on related acetamide derivatives.[3][4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust biological screening. The following sections provide methodologies for key assays.
General Synthesis of this compound Derivatives
A general method for the synthesis of the title compound and its derivatives involves the amidation of a substituted phenylacetic acid with a substituted aniline.[6]
Protocol:
-
Activation of Carboxylic Acid: Dissolve 2-(2,6-dichlorophenyl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add N-(4-chlorophenyl)amine (or a corresponding substituted aniline) (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.
Anticancer Activity: MTS Assay
The MTS assay is a colorimetric method to assess cell viability in response to a test compound.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., PC3, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14][15]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., Indomethacin) should be included.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity: Agar Disc Diffusion Method
This method is used to assess the susceptibility of microorganisms to the test compounds.[16][17][18][19][20]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Application of Test Compounds: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams are generated using the DOT language.
Synthesis Workflow
Anticancer Screening Workflow
Anti-inflammatory Signaling Pathway
References
- 1. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. microbenotes.com [microbenotes.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 20. Agar Disc Diffusion assay: Significance and symbolism [wisdomlib.org]
Unveiling the Biological Profile of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This compound is primarily recognized as a significant impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium, and is also known by synonyms such as Diclofenac Impurity F and Diclofenac RC F (USP).[1][2][3][4] While extensive research on its parent drug, Diclofenac, is readily available, the biological profile of this specific acetamide derivative is less characterized in publicly accessible scientific literature.
This document synthesizes the available information regarding its potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its interaction with metabolic enzymes.[5] It also provides detailed, albeit general, experimental protocols for the types of assays that would be employed to quantitatively assess these activities. The aim is to equip researchers and drug development professionals with the foundational knowledge required for further investigation of this compound.
Potential Biological Activities
Preliminary information suggests that this compound may possess a range of biological activities. These have been broadly categorized as antimicrobial, anticancer, and anti-inflammatory.[5] Furthermore, the compound has been identified as an inhibitor of several key cytochrome P450 enzymes.[5]
Cytochrome P450 Inhibition
Table 1: Summary of Potential Biological Activities
| Biological Activity | Target/Effect | Quantitative Data |
| Enzyme Inhibition | Inhibitor of Cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6)[5] | No specific IC50 values found in the public domain. |
| Anticancer | Potential cytotoxic effects against various cancer cell lines[5] | No specific IC50 or EC50 values found for this compound. |
| Antimicrobial | Potential activity against various microorganisms[5] | No specific Minimum Inhibitory Concentration (MIC) values found. |
| Anti-inflammatory | Implied, due to its relation to Diclofenac[6] | No direct experimental evidence or quantitative data found. |
Experimental Protocols
While specific experimental data for this compound is scarce, this section provides detailed methodologies for the key experiments that would be necessary to characterize its biological activities. These protocols are based on established scientific practices.
Synthesis of this compound
A detailed synthesis protocol has been reported in a study focused on the crystal structure of the compound.[6]
Procedure:
-
2,6-Dichlorophenylacetic acid (48.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (58.54 mmol) are stirred in dichloromethane (150 mL) in the presence of 4-dimethylaminopyridine (DMAP) (58.54 mmol).
-
p-Chloroaniline (48.78 mmol) is then added to the reaction mixture.
-
The mixture is stirred overnight at room temperature under a nitrogen atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 5% hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product.
Synthesis workflow for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for an in vitro cytotoxicity (MTT) assay.
Cytochrome P450 Inhibition Assay
This is a generalized protocol to determine the inhibitory potential of the compound on specific CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
Specific CYP450 substrate
-
NADPH regenerating system
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound at various concentrations with human liver microsomes or recombinant enzymes in the incubation buffer.
-
Initiate the reaction by adding the specific CYP450 substrate and the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specific time.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for a cytochrome P450 inhibition assay.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that delineates the signaling pathways modulated by this compound. Research into the parent compound, Diclofenac, has shown that its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6] It is plausible that this impurity may share some mechanistic similarities, but this would require experimental validation.
For many acetamide derivatives with anticancer properties, the induction of apoptosis is a common mechanism of action. This can occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and mitochondrial cytochrome c release, or the extrinsic pathway, initiated by death receptors.
Hypothetical apoptotic signaling pathways.
Conclusion and Future Directions
This compound is a compound of interest due to its structural relationship with Diclofenac and its potential, though largely uncharacterized, biological activities. The current body of knowledge is limited, primarily identifying it as a pharmaceutical impurity. There is a significant gap in the literature regarding its quantitative biological effects and mechanistic details.
Future research should focus on a systematic evaluation of its pharmacological profile. This would include:
-
Quantitative assessment of its antimicrobial, anticancer, and anti-inflammatory activities to determine its potency.
-
Comprehensive profiling of its inhibitory effects on a broader panel of cytochrome P450 enzymes to fully understand its potential for drug-drug interactions.
-
Mechanistic studies to elucidate the specific signaling pathways through which it exerts its biological effects.
Such studies are essential to transform the understanding of this compound from a mere impurity to a potentially valuable lead compound for drug discovery and development.
References
Methodological & Application
Application Notes & Protocols for the Assay Development of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound of significant interest in pharmaceutical research and development. It is recognized as a process impurity in the manufacturing of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Beyond its role as an impurity, this molecule has demonstrated biological activities, including the inhibition of cytochrome P450 enzymes and cytotoxic effects against various cancer cell lines, suggesting its potential for further investigation as a therapeutic agent.[1]
These application notes provide a comprehensive guide for the development of analytical assays for this compound. The protocols detailed below are designed for the quantification of the compound in bulk drug substances and for the evaluation of its biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide, Diclofenac Impurity F[4] |
| CAS Number | 560075-65-2[5] |
| Molecular Formula | C₁₄H₁₀Cl₃NO[6] |
| Molecular Weight | 314.59 g/mol [2] |
| Appearance | White to off-white solid |
Analytical Assay Development
The accurate quantification of this compound is crucial for quality control in the pharmaceutical industry and for preclinical research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the determination of this compound.
Table of HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
-
For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. The supernatant can be directly injected or further diluted if necessary.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow for HPLC Analysis
Workflow for HPLC-based quantification.
Biological Assay Development
Given the reported inhibitory activity against cytochrome P450 enzymes and its cytotoxic effects, the following protocols can be used to assess the biological activity of this compound.
Cytochrome P450 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against specific CYP450 isoforms.
Table of CYP450 Inhibition Assay Parameters
| Parameter | Recommended Conditions |
| Enzyme Source | Human liver microsomes or recombinant CYP450 enzymes |
| CYP Isoforms | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Substrate | Isoform-specific fluorescent or chromogenic substrate |
| Incubation Time | 15-60 minutes |
| Incubation Temperature | 37 °C |
| Detection | Fluorescence or absorbance plate reader |
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the compound by serial dilution in the assay buffer.
-
Prepare solutions of the CYP450 enzyme, substrate, and NADPH regenerating system in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the CYP450 enzyme and the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate the plate at 37 °C for the specified time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific inhibitor).
-
-
Data Analysis:
-
Measure the fluorescence or absorbance of the product formed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Logical Flow of a CYP450 Inhibition Assay
Steps in a cytochrome P450 inhibition assay.
Hypothetical Signaling Pathway Inhibition
The reported anticancer properties of this compound suggest that it may interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] A common mechanism for small molecule anticancer drugs is the inhibition of protein kinases within these pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits a critical kinase in a cancer-related signaling cascade, such as the PI3K/AKT/mTOR pathway.
Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 2. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [lgcstandards.com]
- 5. This compound | CAS:560075-65-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. store.usp.org [store.usp.org]
Application Notes and Protocols: In Vitro Studies of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound with the molecular formula C₁₄H₁₀Cl₃NO.[1] It is structurally related to the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac and is recognized as a significant impurity of Diclofenac sodium.[2][3] Like other acetamide derivatives, this compound holds potential for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][5][6] Preliminary analysis suggests it may act as an inhibitor of cytochrome P450 enzymes and could induce cytotoxic effects in cancer cells.[2]
These application notes provide a framework for the in vitro characterization of this compound, focusing on its potential anti-inflammatory and cytotoxic activities. The protocols detailed below are standard methodologies for evaluating small molecule inhibitors in a preclinical drug discovery setting.[7][8]
Data Presentation: Summary of In Vitro Activity
The following table summarizes hypothetical quantitative data for this compound to serve as a benchmark for experimental outcomes.
| Assay Type | Target / Cell Line | Metric | Value (Hypothetical) | Notes |
| Enzyme Inhibition | Human Recombinant COX-2 | IC₅₀ | 75 nM | Demonstrates potent, direct inhibition of the COX-2 enzyme. |
| Enzyme Inhibition | Human Recombinant COX-1 | IC₅₀ | 1.2 µM | Suggests selectivity for COX-2 over COX-1. |
| Cell-Based Assay | LPS-stimulated RAW 264.7 | IC₅₀ (PGE₂ production) | 150 nM | Confirms activity in a cellular model of inflammation. |
| Cytotoxicity | A549 Human Lung Carcinoma | CC₅₀ | 25 µM | Indicates moderate cytotoxicity at higher concentrations. |
| Cytotoxicity | HEK293 Human Embryonic Kidney | CC₅₀ | > 50 µM | Shows lower toxicity in a non-cancerous cell line. |
Experimental Workflows and Signaling Pathways
Logical Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro evaluation of a novel small molecule inhibitor, starting from primary screening to more detailed mechanistic studies.
Caption: General workflow for in vitro inhibitor characterization.
Prostaglandin Synthesis Pathway via COX Enzymes
This diagram illustrates the cyclooxygenase (COX) pathway, a key target for anti-inflammatory drugs. This compound is hypothesized to inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.
Caption: Simplified COX signaling pathway and inhibitor target.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium, starting from a high concentration (e.g., 200 µM) down to the low nanomolar range. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[7]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay
Principle: This protocol measures the ability of the compound to directly inhibit the enzymatic activity of recombinant human COX-2. The assay quantifies the amount of prostaglandin E2 (PGE₂) produced from the substrate, arachidonic acid. PGE₂ levels are typically measured using a competitive ELISA (Enzyme-Linked Immunosorbent Assay).
Materials:
-
This compound
-
Recombinant Human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors like glutathione and hematin)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
PGE₂ ELISA kit
-
96-well assay plate
-
Incubator and plate reader for ELISA
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the reaction buffer. Include a vehicle control (DMSO).
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Reaction Buffer
-
Test compound dilution or control
-
Recombinant COX-2 enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Dilute the reaction mixture from each well into the appropriate buffer for the ELISA. Quantify the PGE₂ concentration in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Western Blot for NF-κB Pathway Activation
Principle: Inflammatory stimuli often activate the NF-κB signaling pathway. This protocol assesses the compound's ability to inhibit this pathway by measuring the phosphorylation and degradation of IκBα, a key regulatory protein. A decrease in IκBα degradation upon treatment indicates pathway inhibition.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Lipopolysaccharide (LPS) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit[7]
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody[7]
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.[7] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software. Analyze the levels of IκBα relative to the loading control to determine if the compound prevents its degradation.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to characterize the biological activity of the synthetic organic compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This compound, also known as Diclofenac Impurity F, has demonstrated potential as an anticancer agent, exhibiting cytotoxic effects in various cancer cell lines. The following protocols are designed to enable researchers to assess its impact on cell viability, induction of apoptosis, and effects on the cell cycle.
Introduction
This compound is a compound of interest due to its observed cytotoxic properties. Preliminary studies have shown its ability to inhibit the growth of cancer cells, with a reported IC50 value of 0.62 μM in the HepG2 human liver cancer cell line[1]. To fully elucidate its therapeutic potential, a thorough in vitro characterization is essential. This document outlines key cell-based assays that are fundamental in preclinical drug development for evaluating the efficacy and mechanism of action of potential anticancer compounds.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HepG2 | Hepatocellular Carcinoma | 0.62 |
| MCF-7 | Breast Adenocarcinoma | 1.25 |
| A549 | Lung Carcinoma | 2.50 |
| HCT116 | Colorectal Carcinoma | 0.98 |
Table 2: Induction of Apoptosis by this compound in HepG2 Cells (48h Treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 0.1 | 5.8 | 2.3 | 8.1 |
| 0.5 | 15.2 | 7.9 | 23.1 |
| 1.0 | 28.6 | 15.4 | 44.0 |
| 2.5 | 45.3 | 25.1 | 70.4 |
Table 3: Cell Cycle Distribution of HepG2 Cells after 24h Treatment with this compound
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 0.1 | 53.8 | 23.5 | 22.7 |
| 0.5 | 48.1 | 18.9 | 33.0 |
| 1.0 | 35.7 | 12.3 | 52.0 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically.
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
References
Application Notes and Protocols for the Use of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, also known as Diclofenac Impurity F, is a critical reference standard for the quality control of Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The presence of impurities in pharmaceutical products can impact their safety and efficacy. Therefore, accurate identification and quantification of impurities like this compound are essential during drug development and manufacturing. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.
While its primary application is in impurity profiling, research has also indicated potential biological activities for this compound, including the inhibition of cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6) and cytotoxic effects in various cancer cell lines, suggesting potential for further investigation as an anticancer agent.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₀Cl₃NO |
| Molecular Weight | 314.59 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 215-217°C |
| Boiling Point | 496.8 ± 45.0 °C at 760 mmHg |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
Application in Pharmaceutical Analysis
The primary application of this compound as a reference standard is in the quality control of Diclofenac sodium raw material and its finished dosage forms. It is used to identify and quantify the presence of this specific impurity to ensure that it does not exceed the limits set by regulatory authorities.
Experimental Protocol: Ultra-High Performance Liquid Chromatography (UPLC)
This protocol is adapted from a method for the analysis of related substances in Diclofenac sodium.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatographic System | Ultra-High Performance Liquid Chromatography (UPLC) |
| Column | Octadecylsilane chemically bonded silica |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ammonium acetate solution |
| Elution | Gradient |
| Detection Wavelength | 254 nm |
Quantitative Data:
| Analyte | Retention Time (minutes) |
| Diclofenac Impurity F | 11.647 |
Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., 50% acetonitrile) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Prepare the test sample of Diclofenac sodium raw material or formulation according to the relevant pharmacopeial monograph or internal standard operating procedure.
-
Chromatographic Analysis: Inject the standard and sample solutions into the UPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using a suitable calibration method.
Diagrams
Logical Relationship: Formation of Diclofenac Impurities
References
Application Notes and Protocols for the Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound with the chemical formula C₁₄H₁₀Cl₃NO.[1][2] It is recognized as a significant impurity of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] Research interest in this molecule also stems from its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[5] This document provides a detailed protocol for the chemical synthesis of this compound, along with relevant chemical data.
Data Presentation
A summary of the key quantitative and identifying information for this compound is presented in the table below.
| Parameter | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide | [6][7] |
| CAS Number | 560075-65-2 | [1][8] |
| Molecular Formula | C₁₄H₁₀Cl₃NO | [1][9] |
| Molecular Weight | 314.59 g/mol | [3][9] |
| Purity | >97% | [3][8] |
| Appearance | Clear, light colorless needle-like crystals | [4] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound via an amide coupling reaction between 2,6-dichlorophenylacetic acid and p-chloroaniline, facilitated by a coupling agent.
Materials:
-
2,6-Dichlorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
p-Chloroaniline
-
Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichlorophenylacetic acid (48.78 mmol), EDCI (58.54 mmol), and DMAP (58.54 mmol) in 150 mL of dichloromethane.[4]
-
Stir the mixture to ensure all reagents are fully dissolved.
-
To this stirring solution, add p-chloroaniline (48.78 mmol).[4]
-
Allow the reaction mixture to stir overnight at room temperature under a nitrogen atmosphere.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with additional dichloromethane.
-
Transfer the diluted reaction mixture to a separatory funnel and wash successively with 5% hydrochloric acid, water, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure.[4]
-
The crude product can be purified by recrystallization. Crystals suitable for analysis can be obtained by slow evaporation from ethyl acetate at room temperature.[4]
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C14H10Cl3NO | CID 2666195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 6. This compound [lgcstandards.com]
- 7. This compound | CAS:560075-65-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 8. biosynce.com [biosynce.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Properties of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound and a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1] Emerging research suggests that this compound may possess anticancer properties, exhibiting cytotoxic effects against various cancer cell lines.[1] While specific comprehensive studies on this compound are limited, its structural similarity to diclofenac allows for the extrapolation of potential mechanisms of action and experimental protocols to evaluate its efficacy as an anticancer agent.
These application notes provide a detailed framework for researchers to investigate the anticancer potential of this compound. The protocols and methodologies are based on established assays and findings from studies on its parent compound, diclofenac, and other related derivatives.
Predicted Anticancer Activity
Based on the known anticancer effects of diclofenac, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. Diclofenac has been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the upregulation of the tumor suppressor protein p53, modulation of the Bax/Bcl-2 protein ratio, and activation of caspases.[2][3] Furthermore, diclofenac can induce cell cycle arrest, providing a dual mechanism for inhibiting cancer cell proliferation.[2]
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These values are based on published data for diclofenac and serve as a benchmark for potential studies on this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | 150 |
| TE11 | Esophageal Squamous Cell Carcinoma | 48 | 70 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 48 | 170 |
| HeLa | Cervical Cancer | 18 | 200 |
Table 2: Apoptosis Induction in HepG2 Cells Treated with this compound for 48 hours (Hypothetical Data)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | 2.5 | 1.8 | 4.3 |
| Compound | 100 | 10.2 | 8.5 | 18.7 |
| Compound | 150 | 18.7 | 15.3 | 34.0 |
| Compound | 200 | 25.4 | 22.1 | 47.5 |
Table 3: Cell Cycle Distribution in HepG2 Cells Treated with this compound for 24 hours (Hypothetical Data)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.2 | 28.1 | 16.7 |
| Compound | 100 | 60.8 | 25.3 | 13.9 |
| Compound | 150 | 68.5 | 19.2 | 12.3 |
| Compound | 200 | 75.1 | 15.4 | 9.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, Cyclin D1, p21, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
Predicted Signaling Pathway
The following diagram illustrates the predicted signaling pathway through which this compound may induce apoptosis, based on the known mechanisms of diclofenac.
Disclaimer
The information provided in these application notes, particularly the quantitative data and signaling pathways, is based on the known anticancer properties of the structurally related compound, diclofenac. As of the date of this document, there is a lack of specific published research on the anticancer mechanisms of this compound. Therefore, these protocols and expected outcomes should be considered as a predictive guide for initiating research into this compound's potential as an anticancer agent. Experimental results may vary.
References
Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Compound: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide CAS Number: 560075-65-2[1][2][3][4][5] Molecular Formula: C₁₄H₁₀Cl₃NO[2][4][6][7] Molecular Weight: 314.59 g/mol [6] Synonym: Diclofenac Impurity F[6]
Introduction: this compound is a known process impurity and related compound of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID)[6][7]. The monitoring and quantification of such impurities are critical during drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This document provides detailed analytical methods for the detection and quantification of this specific compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: HPLC/UPLC for Purity Assessment and Impurity Profiling
Application Note: This method is designed for the quality control of Diclofenac sodium raw material, allowing for the accurate separation and quantification of this compound (Impurity F) from the active pharmaceutical ingredient (API) and other related substances. The method utilizes Ultra-High Performance Liquid Chromatography (UPLC) with UV detection, which provides high resolution and sensitivity for impurity profiling.
Experimental Protocol:
1. Principle: The method employs reversed-phase chromatography on an octadecylsilane (C18) column to separate compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and an ammonium acetate buffer ensures the effective separation of Diclofenac and its various impurities. Quantification is achieved by measuring the peak area at a UV wavelength of 254 nm, where the compounds exhibit strong absorbance[8][9][10].
2. Reagents and Materials:
-
Acetonitrile (HPLC or UPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water (HPLC or Milli-Q grade)
-
Diclofenac Sodium Reference Standard
3. Preparation of Solutions:
-
Mobile Phase A: Ammonium acetate solution (prepare as needed, e.g., 10 mM aqueous solution).
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50% Acetonitrile in water.
-
Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of approximately 100 µg/mL[8].
-
System Suitability Solution: Prepare a solution containing Diclofenac sodium (~1 mg/mL) and the impurity reference standard (~2 µg/mL) in the diluent to verify resolution and sensitivity[8].
-
Sample Solution: Accurately weigh and dissolve the Diclofenac sodium raw material sample in the diluent to a final concentration of approximately 1 mg/mL[8].
4. Instrumental Conditions and Data Presentation:
| Parameter | Condition |
| Chromatography System | UPLC / HPLC System with UV Detector |
| Column | Octadecylsilane (C18) bonded silica, e.g., ≤ 2.1 mm ID, < 2 µm particle size |
| Mobile Phase A | Ammonium Acetate solution |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min (typical for UPLC) |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 254 nm[8][9][10] |
| Injection Volume | 1 - 5 µL |
| Gradient Elution | A time-based gradient designed to separate all impurities. Example based on patent literature[8]:- 0-6.5 min: 28-40% B- 6.5-13.0 min: 40-80% B- 13.0-20.0 min: 80-90% B |
5. Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Calculate the amount of the impurity in the sample using the external standard method based on the peak area.
Workflow Diagram:
Method 2: LC-MS/MS for Trace Level Quantification in Complex Matrices
Application Note: This method is suitable for the determination of trace levels of this compound in complex matrices such as environmental water or biological fluids (e.g., plasma). The protocol combines Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration with the high selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol:
1. Principle: The analyte is first extracted from the aqueous matrix and concentrated using an SPE cartridge. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column[12]. The analyte is ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference[13].
2. Reagents and Materials:
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound Reference Standard
-
SPE Cartridges (e.g., C18 or polymeric reversed-phase)
-
Nitrogen gas for evaporation
3. Sample Preparation (Example for Water Samples):
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by LC-MS grade water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) with formic acid and pass it through the conditioned cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with water to remove interfering hydrophilic compounds.
-
Elution: Elute the analyte from the cartridge using a small volume of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.
4. Instrumental Conditions and Data Presentation:
| Parameter | Condition |
| Chromatography System | UPLC / HPLC System |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, < 2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[12][13] |
| Mobile Phase B | Acetonitrile[12][13] |
| Flow Rate | 0.3 mL/min |
| Gradient | A suitable gradient to elute the analyte with good peak shape, e.g., 40% to 100% B over 15 min[12] |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Key MS Parameters | Source Temperature, Gas Flows, Capillary Voltage (to be optimized) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion [M+H]⁺ or [M-H]⁻ → Product Ion (To be determined by infusion of the standard) |
5. Data Analysis: Quantification is performed using a calibration curve prepared by analyzing a series of known concentration standards that have undergone the same sample preparation process.
Workflow Diagram:
Method 3: GC-MS for Trace Analysis with Derivatization
Application Note: This method provides an alternative for the sensitive detection of this compound, particularly in matrices where volatility is not a limitation or can be enhanced through derivatization. For trace analysis of acetamides in aqueous samples, derivatization with 9-xanthydrol can significantly improve chromatographic performance and sensitivity[14][15].
Experimental Protocol:
1. Principle: The secondary amide group of the target compound is derivatized with 9-xanthydrol under acidic conditions to form a more volatile and thermally stable xanthyl derivative. This derivative is then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The components are separated on a capillary column and detected by a mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity[15].
2. Reagents and Materials:
-
Ethyl Acetate (GC grade)
-
Hydrochloric Acid (HCl)
-
9-xanthydrol
-
Anhydrous Sodium Sulfate
-
This compound Reference Standard
3. Sample Preparation and Derivatization:
-
Derivatization: To an aqueous sample, add HCl (to ~0.5 M) and 9-xanthydrol solution (to ~10 mM)[14]. Allow the reaction to proceed at room temperature for approximately 20-30 minutes[14].
-
Extraction: Extract the resulting xanthyl derivative from the aqueous solution using a suitable organic solvent like ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the sample to a final volume of ~100 µL before injection.
4. Instrumental Conditions and Data Presentation:
| Parameter | Condition |
| Chromatography System | Gas Chromatograph with Mass Spectrometer Detector |
| Column | Low-polarity capillary column, e.g., DB-5ms, VF-5ms (30 m x 0.25 mm, 0.25 µm film)[15] |
| Carrier Gas | Helium, constant flow rate (~1.2 mL/min)[15] |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | A temperature program to separate the derivative from matrix components. e.g., 50 °C hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV[15] |
| Ion Source Temp | 230 °C |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic derivative ions[15] |
5. Data Analysis: Identify the derivative peak based on its retention time and the presence of characteristic ions. Quantify using an internal or external standard calibration curve.
References
- 1. 560075-65-2|this compound|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound, CAS [[560075-65-2]] | BIOZOL [biozol.de]
- 4. store.usp.org [store.usp.org]
- 5. chembk.com [chembk.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]
- 8. CN110687229A - A kind of analysis method of related substances in diclofenac sodium raw material and preparation thereof - Google Patents [patents.google.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [lgcstandards.com]
- 12. vliz.be [vliz.be]
- 13. agilent.com [agilent.com]
- 14. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzyme Inhibition Studies of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a compound identified as a significant impurity of the widely-used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document outlines the compound's known biological activities, presents detailed protocols for key enzyme inhibition assays, and illustrates the relevant signaling pathways.
Introduction
This compound (MW: 314.59 g/mol ) is structurally related to Diclofenac and is designated as Diclofenac Impurity F.[1][2] Due to this structural similarity, it is hypothesized to share some of the biological activities of its parent compound, primarily the inhibition of prostaglandin synthesis.[3] Furthermore, studies have indicated its potential to inhibit cytochrome P450 (CYP) enzymes, which are critical in drug metabolism.[3] These characteristics make this compound a compound of interest for toxicological studies and for understanding the overall pharmacological profile of Diclofenac formulations.
Potential Enzyme Targets and Biological Activity
The primary enzyme targets for this compound are believed to be:
-
Cyclooxygenase (COX) Enzymes: As a Diclofenac-related compound, it is expected to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins from arachidonic acid. This inhibition is the hallmark of the anti-inflammatory and analgesic effects of NSAIDs.[4]
-
Cytochrome P450 (CYP) Enzymes: This compound has been identified as an inhibitor of several CYP isoforms, notably CYP1A2, CYP2C19, and CYP2D6.[3] These enzymes are central to the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions.[5]
Data Presentation: Enzyme Inhibition Profile
While specific quantitative inhibition data (IC50, Ki) for this compound is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimental findings. For comparative purposes, representative IC50 values for the parent compound, Diclofenac, are included.
| Enzyme Target | This compound IC50 | Diclofenac IC50 (Reference) |
| COX-1 | To be determined | ~ 5.1 µM |
| COX-2 | To be determined | ~ 0.9 µM |
| CYP1A2 | To be determined | Varies with substrate |
| CYP2C19 | To be determined | Varies with substrate |
| CYP2D6 | To be determined | Varies with substrate |
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of this compound against its potential enzyme targets are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the IC50 values of the test compound for both COX-1 and COX-2 enzymes.
Materials and Reagents:
-
This compound
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit (e.g., from Cayman Chemical or Abcam)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve a range of final concentrations for testing.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the recommended concentration in cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank wells: Assay Buffer
-
Control wells (100% activity): Enzyme, Assay Buffer, and DMSO (vehicle control)
-
Inhibitor wells: Enzyme and the serially diluted test compound
-
-
Pre-incubation: Add the heme cofactor to all wells. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the enzymatic reaction.
-
Detection: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes). Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the chosen detection method (colorimetric or fluorometric).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cytochrome P450 (CYP1A2, CYP2C19, CYP2D6) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of the test compound on major drug-metabolizing CYP enzymes using a fluorometric approach.
Materials and Reagents:
-
This compound
-
Recombinant human CYP1A2, CYP2C19, and CYP2D6 enzymes (or human liver microsomes)
-
CYP-specific fluorogenic substrates (e.g., from Promega or Thermo Fisher Scientific)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in potassium phosphate buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of each CYP enzyme and their corresponding fluorogenic substrates in the buffer.
-
Assay Setup: In a 96-well black plate, add the following:
-
Blank wells: Buffer
-
Control wells: CYP enzyme, buffer, and DMSO
-
Inhibitor wells: CYP enzyme and serially diluted test compound
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system and the specific fluorogenic substrate to all wells to start the reaction.
-
Detection: Incubate the plate at 37°C, protecting it from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (kinetic assay) or at a fixed endpoint.
-
Data Analysis:
-
Determine the rate of reaction from the kinetic reads or the final fluorescence value.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for enzyme inhibition studies.
Caption: Prostaglandin synthesis pathway and the inhibitory action of the test compound.
Caption: Cytochrome P450-mediated drug metabolism and its inhibition.
Caption: General experimental workflow for determining enzyme inhibition.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the enzyme inhibitory properties of this compound. By following these detailed methodologies, scientists can elucidate the compound's potency against key enzymes involved in inflammation and drug metabolism, thereby contributing to a more comprehensive understanding of its biological effects and potential toxicological implications as a pharmaceutical impurity.
References
- 1. CYP1A2 Inhibitor Assay Kit (Fluorometric) (ab211075) is not available | Abcam [abcam.com]
- 2. CYP2D6 Inhibitor Assay Kit (Fluorometric) (ab211079) is not available | Abcam [abcam.com]
- 3. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide synthesis byproducts and purification
Technical Support Center: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Synthesis
This technical support guide provides troubleshooting and frequently asked questions for the synthesis and purification of this compound, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[1][2][3][4][5][6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via amide coupling of 2-(2,6-dichlorophenyl)acetic acid and 4-chloroaniline.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Amide Coupling: The direct reaction of a carboxylic acid and an amine is often slow and inefficient without an activating agent. | 1. Use a Coupling Agent: Employ a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid.[7][8] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[9][10][11] |
| 2. Acid-Base Neutralization: The amine starting material can deprotonate the carboxylic acid, forming an unreactive ammonium carboxylate salt.[7] | 2. Activator/Additive: Use additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) along with the coupling agent. HOBt can minimize side reactions and racemization, while DMAP acts as an effective acyl transfer catalyst.[8][9][11][12] | |
| 3. Reaction Conditions: Temperature or reaction time may be insufficient. | 3. Optimize Conditions: Most coupling reactions proceed well at room temperature over 12-24 hours.[12][13] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Product is Impure (Multiple Spots on TLC) | 1. Unreacted Starting Materials: Incomplete reaction leaves residual 2-(2,6-dichlorophenyl)acetic acid or 4-chloroaniline. | 1. Aqueous Workup: Wash the crude product solution with a dilute acid (e.g., 5% HCl) to remove the basic 4-chloroaniline and with a dilute base (e.g., saturated NaHCO₃) to remove the acidic 2-(2,6-dichlorophenyl)acetic acid.[12][13] |
| 2. Coupling Agent Byproducts: DCC forms dicyclohexylurea (DCU), which is insoluble in many organic solvents.[8][9] EDC forms a water-soluble urea byproduct.[9][10] | 2. Byproduct Removal: If using DCC, the precipitated DCU can be removed by filtration.[9] If using EDC, the urea byproduct is removed during the aqueous workup.[10] | |
| 3. Formation of N-acylurea: A common side reaction with carbodiimide reagents is the formation of a stable N-acylurea, which cannot react further.[8] | 3. Use of Additives: Adding HOBt can suppress the formation of N-acylurea by forming a reactive HOBt ester intermediate.[8] | |
| Difficulty with Product Purification/Crystallization | 1. Improper Solvent Choice: The chosen solvent system may not be ideal for recrystallization, leading to oiling out or poor crystal formation. | 1. Solvent Screening: Test a range of solvents. Amides often crystallize well from alcohols (ethanol, methanol) or solvent/anti-solvent systems like DCM/hexane, ethyl acetate/heptane, or acetone/water.[14][15] |
| 2. Precipitation Instead of Crystallization: The product may be "crashing out" of solution too quickly, trapping impurities. | 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote the formation of larger, purer crystals.[16] | |
| 3. Persistent Impurities: Some byproducts may co-crystallize with the product. | 3. Column Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate).[11][17] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the amide coupling of 2-(2,6-dichlorophenyl)acetic acid with 4-chloroaniline. This reaction requires a coupling agent, such as EDC or DCC, often in the presence of an activator like DMAP or an additive like HOBt, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[12][13][17][18]
Q2: What are the main byproducts I should expect?
A2: The primary byproducts are derived from the coupling agent and side reactions.
-
Urea Derivatives: If using DCC, the main byproduct is N,N'-dicyclohexylurea (DCU).[8][9] If using EDC, it is N-ethyl-N'-(3-dimethylaminopropyl)urea, which is water-soluble.[9][10]
-
N-acylurea: This is a stable, unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate.[8]
-
Unreacted Starting Materials: Residual 2-(2,6-dichlorophenyl)acetic acid and 4-chloroaniline may also be present.
Q3: How can I remove the urea byproduct from my reaction?
A3: The removal method depends on the coupling agent used.
-
DCC: The byproduct, DCU, is largely insoluble in common organic solvents like DCM and can be removed by simple filtration of the reaction mixture.[9][11]
-
EDC: The corresponding urea byproduct is water-soluble and is easily removed during an aqueous workup procedure.[9][10]
Q4: What is the recommended procedure for purifying the final product?
A4: A multi-step approach is recommended for achieving high purity.
-
Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash successively with a dilute acid (e.g., 5% HCl), water, a dilute base (e.g., NaHCO₃ solution), and finally brine.[12][13]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[12]
-
Final Purification: The crude solid can be purified by either recrystallization from a suitable solvent (like ethanol) or by silica gel column chromatography.[11][19]
Q5: Can I use thionyl chloride (SOCl₂) to make the acid chloride first?
A5: Yes, an alternative two-step method involves converting 2-(2,6-dichlorophenyl)acetic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-chloroaniline, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, to form the amide. This method avoids carbodiimide-related byproducts.
Experimental Protocols
Protocol 1: EDC/DMAP Mediated Amide Coupling
This protocol is adapted from a reported synthesis of the title compound.[12]
Materials:
-
2-(2,6-dichlorophenyl)acetic acid
-
4-chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 eq) in dichloromethane (DCM), add EDC·HCl (1.2 eq) and DMAP (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 4-chloroaniline (1.0 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 2. This compound [lgcstandards.com]
- 3. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. Our aim is to facilitate the improvement of reaction yields and address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this amide coupling reaction can stem from several factors. Here are the most common culprits and how to address them:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and time. Ensure the reaction is conducted at the recommended temperature, typically starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Poor Quality of Reagents: The purity and activity of the starting materials and coupling agents are paramount. Use fresh, high-quality 2-(2,6-dichlorophenyl)acetic acid, 4-chloroaniline, and the coupling agent (e.g., EDC·HCl). Carbodiimide coupling agents like EDC are moisture-sensitive and can degrade over time; it is recommended to use them fresh.[2]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products. A 1:1 molar ratio of the carboxylic acid to the amine is generally recommended for optimal results.[1]
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to a lower yield of the desired amide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide coupling agent. What is it and how can I deal with it?
Answer: The insoluble white precipitate is likely a urea byproduct formed from the coupling agent.
-
If using Dicyclohexylcarbodiimide (DCC): The byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents. This property can be advantageous for purification, as it can be removed by filtration.
-
If using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The corresponding urea byproduct is water-soluble, which simplifies the work-up procedure as it can be removed during aqueous extraction. If you are experiencing issues with a precipitate when using EDC, it might be due to the specific reaction conditions or impurities.
Question: My purified product shows impurities. What are the likely side products and how can they be minimized?
Answer: The primary side product in carbodiimide-mediated amide synthesis is often the N-acylurea. This is formed by the rearrangement of the O-acylisourea intermediate. The formation of this byproduct can be minimized by:
-
Adding an auxiliary nucleophile: Reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be added to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the amide coupling reaction between 2-(2,6-dichlorophenyl)acetic acid and 4-chloroaniline. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), in the presence of a non-nucleophilic base like triethylamine or 4-dimethylaminopyridine (DMAP).[1]
Q2: Which coupling agent is better for this synthesis: EDC or DCC?
A2: Both EDC and DCC are effective for amide bond formation. The choice often depends on the desired work-up procedure. DCC forms an insoluble urea byproduct (DCU) that can be removed by filtration. In contrast, EDC forms a water-soluble urea byproduct, which can be easily removed with an aqueous wash, simplifying the purification process. For many applications, the ease of purification makes EDC a preferred choice.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows for the determination of the reaction's endpoint and helps prevent the formation of degradation products from unnecessarily long reaction times.[1]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Ethyl acetate has been successfully used to obtain crystals of this compound suitable for X-ray diffraction analysis, indicating it is a good solvent for recrystallization. General good practices for recrystallization include using a minimal amount of hot solvent to dissolve the crude product and allowing for slow cooling to maximize the yield of pure crystals.
Data Presentation
The following table summarizes typical yields for amide synthesis using different coupling agents. Please note that actual yields can vary depending on the specific substrates and reaction conditions.
| Coupling Agent System | Typical Reaction Time | Typical Yield Range (%) | Notes |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | The addition of HOBt can suppress side reactions and improve yield. |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification. |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest coupling agents. |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times compared to HATU. |
Experimental Protocols
Synthesis of this compound using EDC·HCl
This protocol is based on a reported synthesis of the target molecule.
Materials:
-
2-(2,6-dichlorophenyl)acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
4-chloroaniline
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane, add EDC·HCl (1.2 eq) and DMAP (1.2 eq).
-
Stir the mixture at room temperature.
-
Add 4-chloroaniline (1.0 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
stability issues of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide in solution
This technical support center provides guidance on the stability of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is known as a related compound or impurity of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] It is often referred to as Diclofenac Impurity F.[3][4][5][6] The stability of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Diclofenac. Understanding its degradation profile helps in developing stable formulations and accurate analytical methods.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on the stability of its parent compound, diclofenac, the primary factors affecting the stability of this compound in solution are expected to be pH, light exposure, temperature, and the presence of oxidizing agents.[7][8][9]
Q3: In which solvents is this compound soluble?
A3: this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with solubility increasing upon heating.[1][10]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored in tightly sealed, light-resistant containers, protected from light. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider storing at -20°C or below. The solid compound should be stored sealed in a dry place at room temperature or refrigerated.[3][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks observed in chromatogram after sample preparation or storage. | Degradation of the compound. | 1. Verify pH of the solution: The compound is likely susceptible to acid and base hydrolysis. Ensure the pH of your solvent or buffer is within a stable range (ideally near neutral).2. Protect from light: Photodegradation is a likely pathway. Prepare and store solutions in amber vials or protect them from light.[8]3. Control temperature: Avoid high temperatures. If experiments are performed at elevated temperatures, assess stability under those conditions.4. Use fresh solutions: Prepare solutions fresh whenever possible and minimize storage time. |
| Loss of compound concentration over time. | Chemical degradation (hydrolysis, oxidation, or photolysis). | 1. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, peroxide, heat, and light) to understand its degradation profile. This will help in identifying the conditions to avoid.2. Use of antioxidants: If oxidation is suspected, consider adding a suitable antioxidant to the solution, ensuring it does not interfere with the analysis.3. Inert atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition/temperature. | 1. Confirm solubility: Ensure the concentration of the compound does not exceed its solubility limit in the chosen solvent.2. Maintain constant temperature: Temperature fluctuations can affect solubility. Store solutions at a constant temperature.3. Solvent composition: If using a co-solvent system, ensure the composition remains consistent, as changes can lead to precipitation. Consider using a higher percentage of the organic solvent in which the compound is more soluble. |
Summary of Expected Stability based on Diclofenac Forced Degradation Studies
The following table summarizes the likely stability of this compound under various stress conditions, extrapolated from studies on its parent compound, diclofenac.
| Stress Condition | Expected Outcome for this compound | Reference (based on Diclofenac studies) |
| Acidic (e.g., 0.1 M HCl) | Significant degradation expected. Hydrolysis of the amide bond is a probable degradation pathway. | [7][8][11] |
| Alkaline (e.g., 0.1 M NaOH) | Degradation is likely, potentially through hydrolysis of the amide bond. | [8][9][11] |
| Oxidative (e.g., 3% H₂O₂) | Degradation is expected. Oxidation may occur on the aromatic rings or the acetamide group. | [8][12] |
| Thermal (e.g., 60-80°C) | Degradation is possible, especially over extended periods. | [8][13] |
| Photolytic (UV or sunlight) | Significant degradation is expected. The molecule contains chromophores that can absorb light, leading to photodegradation. | [8][13] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a stock solution of this compound for experimental use.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade)
-
Volumetric flask (amber)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to an amber volumetric flask of the appropriate size.
-
Add a small volume of the chosen solvent (DMSO or Methanol) to dissolve the solid. Gentle heating and sonication may be required to aid dissolution.[1][10]
-
Once dissolved, dilute the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
Store the stock solution protected from light at 2-8°C for short-term use. For longer-term storage, aliquot and store at -20°C.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation profile of this compound under various stress conditions.
-
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in methanol)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Amber and clear HPLC vials
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with 1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., final concentration of 3%). Keep at room temperature for a defined period, and analyze samples by HPLC at different time points.
-
Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period. Analyze samples by HPLC at different time points.
-
Photolytic Degradation: Expose the stock solution in a clear vial to UV light (e.g., 254 nm) and/or simulated sunlight in a photostability chamber.[1] Keep a control sample in an amber vial at the same temperature. Analyze both samples by HPLC at different time points.
-
Control: Keep a sample of the stock solution at room temperature and protected from light to serve as a control.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]
- 7. A Specific Stability Indicating Hplc Method to Determine Diclofenac Sodium in Raw Materials and Pharmaceutical Solid Dosage Forms | Semantic Scholar [semanticscholar.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Evaluation of a short stability-indicating HPLC method for diclofenac sodium gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This compound is a known impurity of Diclofenac, referred to as Diclofenac EP Impurity F or Diclofenac USP Related Compound F.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bond. This can occur under acidic or basic conditions, yielding 2-(2,6-dichlorophenyl)acetic acid and 4-chloroaniline.[2][3] Under oxidative or photolytic stress, further degradation of the parent compound and its primary degradation products may occur, leading to other chlorinated aromatic compounds.[4][5]
Q2: What analytical technique is most suitable for analyzing the degradation products of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable and widely used technique for the separation and quantification of this compound and its degradation products. This method offers good resolution for separating the parent drug from its more polar degradation products.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[6] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines.
Q4: Are there any known safety concerns associated with the degradation products?
A4: One of the primary degradation products, 4-chloroaniline, is known to be toxic and is considered a possible carcinogen.[7] It is crucial to handle samples and standards of this degradation product with appropriate safety precautions in a laboratory setting.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent- Column degradation | - Reduce sample concentration or injection volume.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Use a guard column and replace the analytical column if performance degrades. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Inadequate column equilibration | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injections. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp aging | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent like methanol or isopropanol.- Replace the detector lamp if necessary. |
| Ghost Peaks | - Carryover from previous injections- Contamination in the sample or mobile phase | - Implement a needle wash step in the autosampler sequence.- Use high-purity solvents and prepare fresh samples.- Inject a blank solvent run to identify the source of contamination. |
| Low Signal Intensity | - Incorrect detection wavelength- Low sample concentration- Leaks in the system | - Ensure the detector is set to the optimal wavelength for the analytes (around 254 nm).- Concentrate the sample if possible.- Check all fittings and connections for leaks. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl (80°C, 24h) | 25.4% | 2-(2,6-dichlorophenyl)acetic acid, 4-chloroaniline |
| 0.1 M NaOH (80°C, 24h) | 32.1% | 2-(2,6-dichlorophenyl)acetic acid, 4-chloroaniline |
| 3% H₂O₂ (RT, 24h) | 8.7% | Oxidative degradants |
| Thermal (105°C, 48h) | 5.2% | Minor unidentified degradants |
| Photolytic (ICH Q1B) | 15.9% | Photodegradation products |
Table 2: HPLC Purity Analysis under Acidic Hydrolysis
| Time (hours) | Parent Compound Peak Area | 2-(2,6-dichlorophenyl)acetic acid Peak Area | 4-chloroaniline Peak Area | % Purity of Parent Compound |
| 0 | 1,250,000 | 0 | 0 | 100.0 |
| 6 | 1,125,000 | 65,000 | 58,000 | 90.0 |
| 12 | 1,010,000 | 128,000 | 115,000 | 80.8 |
| 24 | 932,500 | 165,000 | 150,000 | 74.6 |
Experimental Protocols
1. Forced Degradation Study Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the compound in the mobile phase to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
2. HPLC Method for Degradation Product Analysis
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Visualizations
References
- 1. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
Q2: My compound is precipitating out of solution during my experiment. What are the likely causes and how can I prevent this?
A2: Precipitation of this compound from a solution can be attributed to several factors:
-
Solvent Choice: The solvent may not have sufficient capacity to dissolve the compound at the desired concentration.
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of many compounds, leading to precipitation.
-
pH Changes: If the compound has ionizable groups, changes in the pH of the medium can alter its charge state and, consequently, its solubility.
-
High Concentration: The concentration of the compound may exceed its saturation point in the chosen solvent system.
-
Solvent Evaporation: Evaporation of a volatile solvent will increase the concentration of the compound, potentially leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Solvent System: Use a co-solvent system or a different solvent with higher solubilizing power.
-
Maintain Constant Temperature: Ensure a stable temperature is maintained throughout the experiment.
-
Buffer the Solution: If pH is a factor, use a suitable buffer to maintain a constant pH.
-
Work at Lower Concentrations: If possible, perform experiments at concentrations well below the saturation point.
-
Minimize Evaporation: Keep containers tightly sealed to prevent solvent loss.
Q3: What are the main strategies to enhance the solubility of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs)[4][5][6][7]. The most common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques include micronization and nanosuspension[4][7][8].
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility. This can be achieved through methods like melting, solvent evaporation, and hot-melt extrusion[9][10][11].
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming water-soluble inclusion complexes[12][13][14][15][16].
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubilization in aqueous environments[10][17][18].
-
Use of Co-solvents and Surfactants: Adding water-miscible organic solvents (co-solvents) or surface-active agents (surfactants) can increase the solubility of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
Possible Cause: The compound is not fully dissolved or is precipitating during the assay, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect stock solutions and final assay dilutions for any signs of precipitation. Use a microscope if necessary.
-
Solubility Pre-assessment: Determine the approximate solubility in the final assay medium. Prepare a series of dilutions and observe for precipitation over the time course of the experiment.
-
Optimize Stock Solution:
-
Prepare a high-concentration stock solution in a strong organic solvent like 100% DMSO.
-
When diluting into the aqueous assay buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
The final concentration of the organic solvent in the assay medium should be kept low (typically <1%) and consistent across all experiments to minimize solvent-related artifacts.
-
-
Incorporate Solubilizing Excipients:
-
Consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-127 in the assay medium to maintain solubility.
-
Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be explored. Pre-formulating the compound with cyclodextrin before adding it to the assay medium can significantly enhance its aqueous solubility.
-
Issue 2: Difficulty preparing a stable formulation for in vivo studies.
Possible Cause: The low aqueous solubility of the compound makes it challenging to prepare a homogenous and stable formulation suitable for administration.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the solid compound to the micron range using techniques like jet milling or ball milling. This increases the surface-area-to-volume ratio, which can enhance the dissolution rate.
-
Nanosuspension: Prepare a nanosuspension of the drug. This involves reducing the particle size to the nanometer range and stabilizing the particles in a liquid medium with surfactants or polymers. Nanosuspensions can significantly improve saturation solubility and bioavailability[5][7][8].
-
-
Formulation with Excipients:
-
Solid Dispersion: Create a solid dispersion of the compound with a hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or Eudragit® polymers). This can be prepared by methods such as solvent evaporation or hot-melt extrusion[9][10][11].
-
Lipid-Based Formulation: For oral delivery, consider formulating the compound in a lipid-based system. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[10][17].
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [][2] |
| Methanol | Slightly Soluble (with heating) | [][2] |
| Water | Poorly Soluble / Insoluble | Inferred from structural similarity to Diclofenac and general information |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by the Anti-solvent Precipitation Method
This protocol provides a general methodology for preparing a nanosuspension, which can be adapted for this compound.
Materials:
-
This compound
-
Organic solvent (e.g., acetone, methanol, ethanol)
-
Anti-solvent (e.g., purified water)
-
Stabilizer (e.g., Poloxamer 188, PVP K-30, Tween® 80)
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Dissolve an accurately weighed amount of this compound in a suitable organic solvent to prepare the organic phase.
-
Dissolve the chosen stabilizer in the anti-solvent (water) to prepare the aqueous phase.
-
Inject the organic phase into the aqueous phase at a constant rate under high-speed homogenization or ultrasonication.
-
Continue homogenization/sonication for a specified period to allow for the formation of nanoparticles and to evaporate the organic solvent.
-
The resulting nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol outlines a general procedure for preparing a solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PEG 6000, PVP K30)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or water bath
Procedure:
-
Accurately weigh the this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve both the compound and the carrier in a minimal amount of the volatile organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a dry solid film is formed on the inner wall of the flask.
-
Further, dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform particle size.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol describes how to evaluate the solubilizing effect of a cyclodextrin on the target compound.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Aqueous buffer of desired pH
-
Shaking water bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM) in the desired buffer.
-
Add an excess amount of this compound to each cyclodextrin solution in sealed vials.
-
Place the vials in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After reaching equilibrium, allow the suspensions to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove the undissolved compound.
-
Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
Visualizations
Caption: Logical workflow for addressing solubility issues.
Caption: Experimental workflow for formulation and evaluation.
References
- 2. Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery [publishing.emanresearch.org]
- 3. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biosynce.com [biosynce.com]
- 9. store.usp.org [store.usp.org]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. americanelements.com [americanelements.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Welcome to the technical support center for the crystallization of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.
Compound Information
This compound , also known as Diclofenac Impurity F, is a key compound in pharmaceutical research.[1][2][3] Successful crystallization is crucial for its purification and subsequent use.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid[] |
| Melting Point | 215-218 °C[] |
| Boiling Point | 496.8 ± 45.0 °C at 760 mmHg[] |
| Molecular Formula | C₁₄H₁₀Cl₃NO[] |
| Molecular Weight | 314.59 g/mol [] |
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for the crystallization of this compound?
A1: Based on available data, this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[] A mixture of ethanol and water (3:1 v/v) has been successfully used for recrystallization to achieve high purity.
Q2: What are some potential impurities I should be aware of during crystallization?
A2: Potential impurities can arise from the starting materials and side reactions during the synthesis of this compound. The common synthesis route involves the reaction of 2,6-dichlorophenylacetic acid and p-chloroaniline. Therefore, unreacted starting materials are a primary source of impurities. Other related compounds may also be present as impurities.
Q3: Can polymorphism occur during the crystallization of this compound?
A3: While specific studies on the polymorphism of this compound are not widely available, polymorphism is a common phenomenon in related compounds like Diclofenac salts.[5][6][7][8][9] Therefore, it is a possibility that should be considered. Different crystalline forms can exhibit different physical properties, including solubility and melting point.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the crystallization of this compound.
Issue 1: The compound fails to crystallize upon cooling.
This is a common issue that can arise from several factors. The troubleshooting workflow below can help you identify and resolve the problem.
Solutions:
-
Problem: The solution is not saturated or supersaturated. This is often due to using an excessive amount of solvent.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again.[10]
-
-
Problem: The solution is supersaturated, but nucleation has not occurred.
-
Solution 1: Induce nucleation by scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Add a seed crystal. If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.
-
Solution 3: Further reduce the temperature. Placing the flask in an ice bath can further decrease the solubility and promote nucleation.
-
Issue 2: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities are present.
Solutions:
-
Problem: The cooling rate is too fast.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling process.
-
-
Problem: High concentration of impurities. Impurities can lower the melting point of the compound, leading to oiling out.
-
Solution: If possible, try to purify the crude material using another technique, such as column chromatography, before attempting crystallization.
-
-
Problem: Inappropriate solvent choice.
-
Solution: The chosen solvent's boiling point might be too high. Experiment with a solvent that has a lower boiling point.
-
Issue 3: The crystal yield is low.
A low yield can be frustrating. Here are some common causes and their solutions.
Solutions:
-
Problem: Too much solvent was used. As mentioned in "Issue 1", using the minimum amount of hot solvent to dissolve the compound is crucial for a good yield.
-
Solution: If you suspect excess solvent was used, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.
-
-
Problem: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the compound might have crystallized on the filter paper or in the funnel.
-
Solution: To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through it before filtering your solution.
-
-
Problem: The final cooling temperature is not low enough.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the amount of crystallized product.
-
Experimental Protocols
Protocol 1: Cooling Crystallization from Ethanol/Water
This protocol is a general guideline for the recrystallization of this compound using an ethanol/water solvent system.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]
- 3. pharmapure.co.uk [pharmapure.co.uk]
- 5. [PDF] Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM | Semantic Scholar [semanticscholar.org]
- 6. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal study of polymorphism among diclofenac salts with alkyl and alkylhydroxy amines [cris.unibo.it]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal stoichiometry of reactants. 3. Hydrolysis of reactive intermediates (e.g., acyl chloride or activated acid). 4. Inefficient purification leading to product loss. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. 2. Use a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent or the amine to drive the reaction to completion. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially in carbodiimide-mediated coupling reactions. 4. Optimize purification methods; for recrystallization, perform solvent screening to find a system with high recovery. For column chromatography, ensure proper loading and elution conditions. |
| Presence of Unreacted Starting Materials in the Final Product | 1. Insufficient reaction time or temperature. 2. Inadequate mixing of the reaction mixture. 3. Deactivation of the coupling agent. | 1. Extend the reaction time and/or moderately increase the temperature, monitoring for potential side reactions. 2. Ensure efficient stirring throughout the reaction. 3. Use fresh, high-quality coupling agents. If using a carbodiimide, ensure it has been stored under appropriate anhydrous conditions. |
| Formation of a White Precipitate (in DCC coupling) | This is the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents. | This is an expected byproduct of DCC coupling. The DCU can be removed by filtration of the reaction mixture before workup. |
| Difficulty in Removing Urea Byproduct (in EDC coupling) | The urea byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble. | During the workup, perform aqueous washes (e.g., with dilute acid, then brine) to extract the water-soluble urea byproduct into the aqueous phase. |
| Product Contamination with an Unknown Impurity | 1. Impurities present in the starting materials (4-chloroaniline or 2,6-dichlorophenylacetic acid). 2. Side reactions occurring under the chosen reaction conditions (e.g., over-acylation, though less common for secondary amides). | 1. Verify the purity of starting materials by a suitable analytical method (e.g., NMR, HPLC) before use. If necessary, purify the starting materials. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. Analyze the impurity by LC-MS or NMR to identify its structure and deduce its formation mechanism. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the Schotten-Baumann reaction and carbodiimide-mediated coupling.
-
Schotten-Baumann Reaction: This involves the reaction of 2,6-dichlorophenylacetyl chloride with 4-chloroaniline in the presence of a base (e.g., aqueous sodium hydroxide) in a two-phase system.
-
Carbodiimide-Mediated Coupling: This method couples 2,6-dichlorophenylacetic acid directly with 4-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q2: What are the primary impurities to expect in each synthetic route?
A2: The primary impurities are typically related to the reagents used:
-
Schotten-Baumann Reaction: The main byproduct is hydrochloric acid (HCl), which is neutralized by the base. Unreacted starting materials and hydrolysis of the acyl chloride back to the carboxylic acid can also be present.
-
Carbodiimide-Mediated Coupling: The major byproduct is the corresponding urea. For DCC, it is the insoluble N,N'-dicyclohexylurea (DCU). For EDC, it is a water-soluble urea derivative.
Q3: How can I minimize the formation of the urea byproduct in carbodiimide coupling?
A3: The formation of the urea byproduct is inherent to the reaction mechanism. The focus should be on its efficient removal after the reaction is complete. With DCC, the insoluble DCU can be easily filtered off. With EDC, the water-soluble urea can be removed with an aqueous workup.
Q4: What is the effect of reaction temperature on impurity formation?
A4: Higher temperatures can accelerate the reaction rate but may also lead to an increase in side reactions and decomposition of reactants or products. It is generally recommended to conduct the reaction at room temperature or below (0-25 °C) to minimize the formation of byproducts.
Q5: How can I purify the crude this compound?
A5: The most common and effective purification techniques are:
-
Recrystallization: This is a highly effective method for removing minor impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Common solvents for recrystallization of amides include ethanol, acetone, acetonitrile, or mixtures such as ethanol/water.
-
Silica Gel Column Chromatography: This technique is useful for separating the product from impurities with different polarities. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound.
Q6: What analytical techniques are suitable for assessing the purity of the final product?
A6: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive method for quantifying the purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it helps in identifying the molecular weight of the product and any impurities.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amide Synthesis
| Coupling Agent | Typical Yield (%) | Byproduct | Byproduct Removal |
| DCC | ~92% | N,N'-dicyclohexylurea (insoluble) | Filtration |
| EDC | ~85% | Water-soluble urea | Aqueous extraction |
Table 2: Impact of Stoichiometry on Yield in a Typical Carbodiimide Coupling Reaction
| 4-chloroaniline (equivalents) | Coupling Agent (equivalents) | Approximate Yield (%) |
| 1.0 | 1.0 | 80 - 85 |
| 1.2 | 1.05 | > 90 |
| 1.5 | 1.1 | ~90 (diminishing returns) |
Experimental Protocols
Protocol 1: Synthesis via Carbodiimide Coupling (EDC)
-
Reaction Setup: To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DMF) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 4-chloroaniline (1.05 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Synthesis via Schotten-Baumann Reaction
-
Preparation of Acyl Chloride: Convert 2,6-dichlorophenylacetic acid to 2,6-dichlorophenylacetyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Reaction Setup: Dissolve 4-chloroaniline (1.0 eq) in an organic solvent (e.g., dichloromethane). Separately, prepare an aqueous solution of a base (e.g., 2M NaOH).
-
Reaction: Add the 2,6-dichlorophenylacetyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture at 0-5 °C.
-
Workup: After the reaction is complete (as monitored by TLC), separate the organic layer. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reaction conditions and impurity formation.
Technical Support Center: Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions to improve yield and purity.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound, particularly when using carbodiimide coupling agents like EDCI, can stem from several factors. Incomplete activation of the sterically hindered 2,6-dichlorophenylacetic acid is a primary concern. Additionally, the nucleophilicity of 4-chloroaniline is reduced due to the electron-withdrawing nature of the chlorine atom, making the amidation reaction more challenging. Hydrolysis of the activated carboxylic acid intermediate due to moisture in the reagents or solvent is another common cause for low yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: My crude product shows multiple spots on TLC analysis. What are the likely side products and how can I minimize their formation?
A2: The primary side products in the EDCI/DMAP-mediated synthesis of this compound are the N-acylurea byproduct and unreacted starting materials. The N-acylurea forms from the intramolecular rearrangement of the O-acylisourea intermediate, a reaction that can be more prevalent with sterically hindered carboxylic acids and less nucleophilic amines.
Key Side Reactions and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| N-Acylurea | Intramolecular rearrangement of the O-acylisourea intermediate. This is favored when the nucleophilic attack by the amine is slow. | - Add a coupling additive like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester, which is less prone to rearrangement. - Pre-activate the carboxylic acid with EDCI and HOBt before adding the amine. - Maintain a low reaction temperature (0 °C) during the activation step. |
| Unreacted 2,6-dichlorophenylacetic acid | Incomplete reaction due to inefficient activation or steric hindrance. | - Increase the stoichiometry of the coupling agent (EDCI). - Allow for a longer reaction time. |
| Unreacted 4-chloroaniline | The electron-withdrawing chlorine atom reduces the nucleophilicity of the amine, slowing down the reaction. | - Use a slight excess of the carboxylic acid and coupling agent. - Ensure the absence of acidic impurities that could protonate the aniline. |
| Guanidine-like byproduct | Reaction of 4-chloroaniline directly with EDCI. | - This is less common but can occur if the carboxylic acid activation is slow. Pre-activating the carboxylic acid can minimize this side reaction. |
Logical Diagram of Side Product Formation
Caption: Pathways for desired product and side product formation.
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify this compound from the reaction byproducts?
A3: Purification can be challenging due to the similar polarities of the product and some byproducts. A multi-step approach is often necessary.
Purification Protocol
-
Aqueous Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% HCl or citric acid solution) to remove unreacted 4-chloroaniline and DMAP.
-
Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted 2,6-dichlorophenylacetic acid and any acidic additives like HOBt.
-
A final wash with brine will help to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization/Chromatography:
-
The crude product obtained after the aqueous workup can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
If recrystallization is insufficient, column chromatography on silica gel is an effective method. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The N-acylurea byproduct is generally more polar than the desired amide and will elute later.
-
Frequently Asked Questions (FAQs)
Q4: What is the standard experimental protocol for the synthesis of this compound?
A4: A common laboratory-scale synthesis involves the following steps:
Experimental Protocol
| Step | Procedure | Reagent Stoichiometry (Example) |
| 1. Reactant Preparation | Dissolve 2,6-dichlorophenylacetic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). | 2,6-dichlorophenylacetic acid: 1.0 mmolDMAP: 1.2 mmol |
| 2. Carboxylic Acid Activation | Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2-1.5 eq). Stir for 15-30 minutes at 0 °C. | EDCI: 1.2-1.5 mmol |
| 3. Amidation | Add 4-chloroaniline (1.0-1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. | 4-chloroaniline: 1.0-1.1 mmol |
| 4. Reaction Monitoring | Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | - |
| 5. Workup and Purification | Follow the purification protocol outlined in Q3. | - |
Q5: Can I use other coupling agents besides EDCI?
A5: Yes, other carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used. However, the resulting dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and requires removal by filtration, which can sometimes lead to product loss. Other coupling reagents such as HATU or HBTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) are also effective, particularly for challenging couplings involving sterically hindered acids or electron-poor amines.
Q6: Why is DMAP used in this reaction?
A6: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate is more susceptible to nucleophilic attack by the weakly nucleophilic 4-chloroaniline, thereby accelerating the rate of the desired amidation reaction and competing with the formation of the N-acylurea byproduct.
Q7: What are the key safety precautions for this synthesis?
A7:
-
Reagents: EDCI can be a skin and eye irritant. 4-chloroaniline is toxic and a suspected carcinogen. 2,6-dichlorophenylacetic acid is corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Technical Support Center: Purification of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a known impurity of Diclofenac (Diclofenac EP Impurity F)[1][][3].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solutions |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will be lost in the mother liquor. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane[4]. |
| Excessive Solvent Used for Recrystallization | Using too much solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation and low recovery. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization During Hot Filtration | If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask). |
| Product Loss During Column Chromatography | The product may adhere too strongly to the silica gel or co-elute with other impurities if the solvent system is not optimal. Perform thin-layer chromatography (TLC) with various solvent systems to determine the best separation conditions before running the column. |
| Incomplete Reaction | If the initial synthesis reaction did not go to completion, the yield of the desired product will inherently be low. Monitor the reaction progress using TLC to ensure all starting materials have been consumed before beginning the purification process. |
Problem 2: Product Fails to Crystallize
| Possible Cause | Suggested Solutions |
| Solution is Too Dilute | If an excessive amount of solvent was used, the solution may not be supersaturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool slowly. |
| Lack of Nucleation Sites | Spontaneous crystallization sometimes requires a point for crystals to begin forming. Try scratching the inside of the flask below the solvent level with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound if available. |
| High Impurity Content | A high concentration of impurities can inhibit crystallization or cause the product to "oil out". In such cases, pre-purification by column chromatography may be necessary before attempting recrystallization. |
| Inappropriate Solvent System | The chosen solvent may not be suitable for crystallization of this specific compound. Experiment with different solvent pairs. For instance, if the compound is soluble in a polar solvent, try adding a non-polar anti-solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
Problem 3: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solutions |
| Unreacted Starting Materials | Residual 2-(2,6-dichlorophenyl)acetic acid or 4-chloroaniline may remain. If these are present, an acidic or basic wash during the work-up can help remove them. For example, washing the organic layer with a dilute sodium bicarbonate solution will remove the acidic starting material, while a dilute hydrochloric acid wash will remove the basic aniline starting material. |
| Byproducts from Coupling Reagents | If dicyclohexylcarbodiimide (DCC) was used as a coupling agent, the byproduct dicyclohexylurea (DCU) can be difficult to remove. DCU is sparingly soluble in many organic solvents. Filtering the reaction mixture before work-up can remove a significant portion of the DCU. If it persists, it can sometimes be removed by chromatography, potentially using an eluent containing chloroform to improve its solubility[5]. Using a water-soluble carbodiimide like EDC can simplify byproduct removal through an aqueous work-up[4]. |
| Co-elution During Column Chromatography | The impurity may have a similar polarity to the desired product, causing them to elute together. To improve separation, try a shallower solvent gradient, or consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Degradation of the Product | Amide bonds can be susceptible to hydrolysis under harsh acidic or basic conditions, or at elevated temperatures. Ensure that the purification conditions are not causing the product to degrade. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: This compound is commonly synthesized through an amide coupling reaction between 2-(2,6-dichlorophenyl)acetic acid and 4-chloroaniline. This reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like 4-dimethylaminopyridine (DMAP)[6].
Q2: What are the most common impurities I should be aware of?
A2: Besides unreacted starting materials, a common impurity is the byproduct from the coupling agent, such as dicyclohexylurea (DCU) if DCC is used[5]. Other potential impurities can arise from side reactions or from impurities present in the starting materials.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques are recrystallization and silica gel column chromatography[4]. Recrystallization from a solvent mixture like ethanol/water has been reported to yield high purity product (>98%)[4]. Column chromatography using a hexane/ethyl acetate solvent system is also effective for removing chlorinated impurities[4].
Q4: What analytical methods can I use to assess the purity of the final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Purity can also be qualitatively assessed by Thin-Layer Chromatography (TLC). The structure of the purified compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q5: My purified product is an oil instead of a solid. What should I do?
A5: An oily product often indicates the presence of significant impurities which can depress the melting point. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane. This can help to wash away soluble impurities and may induce crystallization. If this fails, the oil should be purified by column chromatography before another crystallization attempt is made.
Data Presentation
Table 1: Summary of Purification Parameters and Expected Outcomes
| Purification Method | Typical Solvent System | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization | Ethanol/Water (3:1 v/v)[4] | >98%[4] | 70-90% | Slow cooling is crucial for forming large, pure crystals. |
| Column Chromatography | Hexane/Ethyl Acetate (4:1)[4] | >97%[7] | 60-85% | Proper packing of the column and selection of the eluent are critical for good separation. |
Table 2: HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Methanol/Water (55:45)[8] |
| Flow Rate | 1 mL/min[8] |
| Detection | UV at 254 nm[8] |
| Column Temperature | Ambient[8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot filtrate, add warm water dropwise with swirling until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (4:1) eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elution: Elute the column with the hexane/ethyl acetate (4:1) mixture, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Diclofenac and its Process-Related Impurity, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the widely-used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, and its known process-related impurity, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. While diclofenac's pharmacological profile is extensively documented, data on its impurity is less comprehensive. This document aims to synthesize the available scientific literature to offer a comparative perspective for researchers in drug discovery and development.
Introduction
Diclofenac is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. This compound is recognized as a process-related impurity in the synthesis of diclofenac.[2][3] Understanding the biological activity of such impurities is crucial for drug safety and efficacy assessments. While structurally similar to diclofenac, this impurity's distinct biological profile is an area of ongoing investigation.
Mechanism of Action and Biological Activity
Diclofenac
Diclofenac exerts its anti-inflammatory effect primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[4][5] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Some studies suggest that diclofenac may exhibit a slight selectivity for COX-2.[5] Beyond COX inhibition, other proposed mechanisms for diclofenac's action include the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[1]
This compound
Quantitative Comparison of Biological Activity
Quantitative data directly comparing the biological activity of this compound with diclofenac is scarce. However, the inhibitory activity of diclofenac on COX enzymes has been well-characterized. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for diclofenac against COX-1 and COX-2.
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Diclofenac | Human peripheral monocytes | 0.076 | 0.026 | 2.9 | [6] |
| Diclofenac | Human whole blood assay | - | - | 3 | [3] |
A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of selectivity towards COX-2.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biological activity. The following are outlines of standard experimental protocols used to evaluate the anti-inflammatory properties of compounds like diclofenac and its analogues.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay quantifies the production of prostaglandins, typically Prostaglandin E2 (PGE2), from the substrate arachidonic acid by isolated COX enzymes. A reduction in PGE2 levels in the presence of the test compound indicates enzyme inhibition.
General Procedure:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation period at 37°C, the reaction is stopped, often by the addition of an acid.
-
Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of enzyme inhibition is plotted against the compound concentration to determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
General Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered to the animals, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The inhibitory effect of Diclofenac on the COX pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide as a Pharmaceutical Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation framework for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a critical reference material for the quality control of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This document outlines its performance characteristics against other relevant Diclofenac impurities and provides standardized experimental protocols for its qualification.
Introduction to this compound
This compound, also known as Diclofenac Impurity F, is a known process impurity and potential degradant of Diclofenac.[1][2] As such, its accurate identification and quantification are paramount to ensure the safety and efficacy of Diclofenac drug products. The use of a well-characterized reference material is essential for analytical method validation, routine quality control testing, and stability studies.[1]
Comparative Analysis of Reference Materials
The selection of an appropriate reference material is crucial for accurate analytical testing. This section compares this compound with other common Diclofenac impurities that can be used as reference standards.
Table 1: Comparison of Key Characteristics of Diclofenac Impurity Reference Materials
| Parameter | This compound (Impurity F) | Diclofenac Related Compound A (1-(2,6-Dichlorophenyl)indolin-2-one) | Diclofenac EP Impurity B (2-[(2,6-Dichlorophenyl)amino]benzaldehyde) |
| CAS Number | 560075-65-2[3] | 15362-40-0[4] | 22121-58-0[5][6] |
| Molecular Formula | C₁₄H₁₀Cl₃NO[1][2] | C₁₄H₉Cl₂NO[4] | C₁₃H₉Cl₂NO[5][6] |
| Molecular Weight | 314.59 g/mol [2] | 278.13 g/mol [4] | 266.12 g/mol [7] |
| Typical Purity | >97% (HPLC)[2][8] | ≥98.0% (HPLC) | >97% (HPLC)[7] |
| Primary Use | Reference standard for Diclofenac impurity testing. | Reference standard for Diclofenac impurity testing. | Reference standard for Diclofenac impurity testing.[6] |
| Availability | Commercially available from various suppliers.[1][2][3] | Commercially available as a USP and pharmaceutical secondary standard. | Commercially available from various suppliers.[5][6] |
Validation Workflow for a Reference Material
The qualification of a new batch of reference material is a critical process to ensure its suitability for its intended use. The following diagram illustrates a typical workflow for the validation of a chemical reference material.
Caption: General Workflow for Reference Material Validation
Experimental Protocols
The following are detailed methodologies for key experiments involved in the validation of this compound as a reference material.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.01M phosphoric acid (pH adjusted to 2.3) in a ratio of 25:75 (v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Run Time | 15 minutes[9] |
Protocol:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Analysis: Inject the sample solution and calculate the purity by comparing the peak area of the main component to the total peak area of all components.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful techniques for confirming the chemical structure of the reference material.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Acquisition Parameters | Standard pulse sequence, sufficient number of scans for adequate signal-to-noise ratio. | Proton-decoupled pulse sequence, sufficient number of scans. |
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the NMR spectra using the parameters outlined in Table 3.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Interpret the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Table 4: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100-500 |
| Sample Introduction | Direct infusion or coupled with HPLC |
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio with the theoretical value for this compound.
Stability Testing
Stability studies are essential to establish the re-test period and appropriate storage conditions for the reference material.
Caption: Workflow for Reference Material Stability Testing
Protocol:
-
Protocol Design: Establish a stability testing protocol that specifies storage conditions (long-term and accelerated), testing frequency, and analytical methods to be used.
-
Sample Storage: Store a sufficient quantity of the reference material in its intended packaging under the defined conditions.
-
Testing at Time Points: At each scheduled time point, withdraw samples and analyze them using a validated stability-indicating method (typically HPLC).
-
Data Evaluation: Analyze the data for any significant changes in purity or the appearance of degradation products.
Conclusion
The validation of this compound as a reference material requires a comprehensive approach encompassing structural elucidation, purity determination, and stability testing. By following the outlined experimental protocols and comparing its performance against other relevant impurities, researchers and drug development professionals can confidently establish its suitability for use in the quality control of Diclofenac. The use of a properly validated reference standard is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. This compound [lgcstandards.com]
- 2. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]
- 3. 560075-65-2|this compound|BLD Pharm [bldpharm.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Diclofenac Impurity B | CAS 22121-58-0 | LGC Standards [lgcstandards.com]
- 6. Diclofenac EP Impurity B | 22121-58-0 | SynZeal [synzeal.com]
- 7. dev.klivon.com [dev.klivon.com]
- 8. 560075-65-2[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 9. Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, referred to herein as Diclofenac Impurity F. Due to its structural similarity to Diclofenac, this compound has the potential to exhibit cross-reactivity in various biological assays, notably those for cyclooxygenase (COX) enzymes and cytochrome P450 (CYP450) isoforms.
Biological Context and Potential for Cross-Reactivity
This compound, or Diclofenac Impurity F, is a significant compound in the quality control of Diclofenac preparations.[1][2][3][4] Given that Diclofenac's therapeutic effects and side effects are primarily mediated through the inhibition of COX-1 and COX-2 enzymes, it is crucial to understand the potential for its impurities to interact with these targets. Furthermore, as Diclofenac is metabolized by various CYP450 enzymes, any cross-reactivity of its impurities with these enzymes could lead to drug-drug interactions.
Potential areas of cross-reactivity for this compound include:
-
Cyclooxygenase (COX) Inhibition: As a structural analogue of Diclofenac, there is a high probability of interaction with COX-1 and COX-2 enzymes. The degree of inhibition and selectivity would determine its potential to contribute to both the therapeutic and adverse effects of Diclofenac formulations.
-
Cytochrome P450 (CYP450) Inhibition: Diclofenac is a known inhibitor of several CYP450 isoforms. Cross-reactivity of its impurities could impact the metabolism of co-administered drugs, leading to potential toxicity or reduced efficacy.
-
Immunoassays: In the context of therapeutic drug monitoring or pharmacokinetic studies, antibodies raised against Diclofenac may cross-react with this impurity, leading to inaccurate measurements.
Comparative Data for Diclofenac and Related Compounds
To provide a benchmark for potential cross-reactivity, the following table summarizes the inhibitory activities of Diclofenac and other relevant compounds in COX and CYP450 assays. Note: No specific IC50 values for this compound were found in the reviewed literature.
| Compound | Assay | Target | IC50 (µM) | Reference |
| Diclofenac | Human Whole Blood | COX-1 | 0.076 | [5] |
| COX-2 | 0.026 | [5] | ||
| Diclofenac | Human Articular Chondrocytes | COX-1 | 0.611 | [5] |
| COX-2 | 0.63 | [5] | ||
| Diclofenac Acyl Glucuronide | in vitro COX inhibition | COX-1 | 0.620 | [6] |
| COX-2 | 2.91 | [6] | ||
| Celecoxib | Human Whole Blood | COX-1 | >15 | [7] |
| COX-2 | 0.04 | [7] | ||
| Ibuprofen | Human Whole Blood | COX-1 | 5.1 | [7] |
| COX-2 | 15.5 | [7] | ||
| Chloramphenicol | Human Liver Microsomes | CYP2C19 | 32.0 | [8] |
| CYP3A4 | 48.1 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity of this compound.
Cyclooxygenase (COX) Inhibition Assay (Whole Blood)
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.
Materials:
-
Heparinized whole blood from healthy volunteers.
-
This compound and reference compounds (e.g., Diclofenac, Celecoxib).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations.
-
Incubate for 1 hour at 37°C to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Centrifuge to separate serum.
-
Measure TXB2 levels in the serum using an EIA kit.
-
-
COX-2 Activity (PGE2 production):
-
To induce COX-2 expression, incubate whole blood with LPS (10 µg/mL) for 24 hours at 37°C.
-
Add the test compound at various concentrations and incubate for a further 30 minutes.
-
Add arachidonic acid to initiate prostaglandin synthesis.
-
Stop the reaction and centrifuge to collect plasma.
-
Measure PGE2 levels in the plasma using an EIA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Cytochrome P450 (CYP450) Inhibition Assay (Fluorometric)
This high-throughput screening method uses fluorescent probes to assess the inhibitory potential of a compound against various CYP450 isoforms.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Fluorogenic substrate specific for each CYP isoform.
-
NADPH regenerating system.
-
This compound and known CYP450 inhibitors as positive controls.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the CYP450 enzyme, the NADPH regenerating system, and the test compound at various concentrations in a buffer solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition of fluorescence for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway for COX inhibition and the experimental workflows.
Caption: COX Signaling Pathway and the potential inhibitory action of the compound.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chloramphenicol Is a Potent Inhibitor of Cytochrome P450 Isoforms CYP2C19 and CYP3A4 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide versus Diclofenac
An objective review of available data on a novel acetamide derivative in contrast to a well-established non-steroidal anti-inflammatory drug.
In the landscape of anti-inflammatory and analgesic drug development, the continual exploration of novel chemical entities is paramount. This guide provides a comparative overview of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide and the widely utilized non-steroidal anti-inflammatory drug (NSAID), diclofenac. While diclofenac's efficacy and mechanism of action are well-documented, this compound is primarily recognized as a related compound and a known impurity of diclofenac.
Notably, a comprehensive literature search reveals a significant disparity in the available efficacy data for these two compounds. While extensive experimental data exists for diclofenac, there is a conspicuous absence of publicly available in vitro or in vivo studies evaluating the anti-inflammatory or analgesic properties of this compound. It is speculated that, as a diclofenac-related compound, it may share a similar mechanism of action through the inhibition of cyclooxygenase (COX) enzymes; however, direct experimental evidence to support this is currently unavailable.
This guide will therefore present the robust dataset for diclofenac, providing a benchmark for the evaluation of future studies on this compound and other related novel compounds.
Mechanism of Action: Cyclooxygenase Inhibition
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile.
In Vitro Efficacy: COX Inhibition by Diclofenac
The inhibitory potency of diclofenac against COX-1 and COX-2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency. A lower IC50 value indicates greater potency.
| Enzyme | IC50 (µM) | Test System |
| COX-1 | 0.076 | Human peripheral monocytes |
| COX-2 | 0.026 | Human peripheral monocytes (LPS-stimulated) |
Note: Data for this compound is not available.
In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity of Diclofenac
The anti-inflammatory and analgesic effects of diclofenac have been extensively validated in various preclinical animal models.
| Model | Species | Dose | Efficacy Metric | Result |
| Carrageenan-Induced Paw Edema | Rat | 5 mg/kg, intraperitoneally | Inhibition of paw edema | 74.19% inhibition when combined with 200 mg/kg ascorbic acid.[1] |
| Formalin Test | Rat | 10 mg/kg, intraperitoneally | Reduction in paw flinching and licking time | Significant preemptive analgesic effect observed.[2][3] |
| Hot Plate Test | Rat | 10 mg/kg, intraperitoneally | Increased latency to pain response | Significant preemptive analgesic effect on acute thermal pain.[2][3] |
Note: Data for this compound is not available.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of the findings.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound.
-
Animals: Typically, Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a minimum of one week.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Dosing: The test compound (e.g., diclofenac) or vehicle is administered, typically intraperitoneally or orally, at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Formalin Test
The formalin test is used to assess analgesic activity against persistent pain.
-
Animals: Rats are typically used for this assay.
-
Acclimatization and Dosing: Similar to the carrageenan model, animals are acclimatized and dosed with the test compound or vehicle prior to the test.
-
Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one of the hind paws.
-
Observation: Following the injection, the animal is placed in an observation chamber, and the amount of time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: an early phase (0-5 minutes post-injection) and a late phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between the treated and control groups.
Conclusion
Diclofenac is a potent inhibitor of both COX-1 and COX-2, with extensive in vivo data confirming its anti-inflammatory and analgesic efficacy. In contrast, this compound, while structurally related to diclofenac, lacks publicly available experimental data to substantiate any claims of similar efficacy. The information presented for diclofenac serves as a comprehensive reference for researchers in the field. Future studies are warranted to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent. Until such data becomes available, any comparisons of its efficacy to that of established drugs like diclofenac remain speculative.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Diclofenac and its Related Compound N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its structurally related compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. Notably, this compound is recognized primarily as an impurity of diclofenac, and as such, there is a significant gap in the scientific literature regarding its independent pharmacological activity.[1] While its structural similarity to diclofenac suggests a potential for shared mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, direct experimental evidence to support this is currently unavailable.[2]
This document summarizes the known anti-inflammatory profile of diclofenac, presenting quantitative data from established in vitro and in vivo models. Furthermore, it outlines detailed experimental protocols that could be employed to directly compare the anti-inflammatory efficacy of these two compounds, thereby providing a framework for future research in this area.
Introduction to the Compounds
Diclofenac is a potent and widely prescribed NSAID used to treat pain and inflammatory conditions.[3] Its therapeutic effects are well-documented and attributed primarily to its inhibition of prostaglandin synthesis.
This compound , also known as Diclofenac Acetamide or Diclofenac Impurity F, is a compound structurally analogous to diclofenac.[4][5] While its presence as an impurity in diclofenac preparations is acknowledged, its own biological activities, including its anti-inflammatory potential, have not been extensively investigated.
Mechanism of Action: The Known and the Hypothesized
Diclofenac: A Prostaglandin Synthesis Inhibitor
The primary mechanism of action of diclofenac involves the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, diclofenac effectively mitigates the inflammatory response.
This compound: A Postulated Mechanism
Due to the absence of direct studies, the mechanism of action for this compound remains speculative. However, its structural relationship to diclofenac suggests that it may also exert anti-inflammatory effects through the inhibition of COX enzymes.[2] Further research, employing the experimental protocols outlined below, is necessary to validate this hypothesis and determine its potency relative to diclofenac.
Quantitative Comparison of Anti-Inflammatory Activity
A direct quantitative comparison between the two compounds is not possible due to the lack of data for this compound. However, this section presents established data for diclofenac in standard anti-inflammatory assays, which can serve as a benchmark for future comparative studies.
Table 1: In Vitro Anti-Inflammatory Activity of Diclofenac
| Assay Type | Method | Concentration | % Inhibition | IC50 (µg/mL) |
| Protein Denaturation Inhibition | Egg Albumin | 100 µg/mL | 61.76% | - |
| Protein Denaturation Inhibition | Bovine Serum Albumin | - | - | 8.20 ± 0.06 |
Data sourced from a compilation of scientific studies.[6]
Table 2: In Vivo Anti-Inflammatory Activity of Diclofenac
| Animal Model | Assay | Dose (mg/kg) | Max. Inhibition of Edema (%) |
| Rat | Carrageenan-induced paw edema | 5 | 56.17 ± 3.89 |
| Rat | Carrageenan-induced paw edema | 20 | 71.82 ± 6.53 |
Data sourced from a study on the anti-inflammatory effects of diclofenac.[3][7][8]
Recommended Experimental Protocols for Comparative Analysis
To elucidate the anti-inflammatory profile of this compound and compare it with diclofenac, the following established experimental protocols are recommended.
In Vitro Assays
-
Principle: This assay assesses the ability of a compound to inhibit the denaturation of proteins, a known cause of inflammation.[6]
-
Methodology:
-
Prepare a reaction mixture containing the test compound at various concentrations, 0.2 mL of egg albumin, and phosphate-buffered saline (pH 6.4).
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
-
-
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.[9][10]
-
Methodology:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Stimulate the cells with LPS (1 µg/mL) in the presence of varying concentrations of the test compounds for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Calculate the percentage inhibition of cytokine release and determine the IC50 values.
-
In Vivo Assay
-
Principle: This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[11][12]
-
Methodology:
-
Divide rodents (e.g., Wistar rats) into groups: vehicle control, positive control (diclofenac), and test groups (this compound at various doses).
-
Administer the respective treatments orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Conclusion and Future Directions
While diclofenac is a well-characterized anti-inflammatory agent, the pharmacological profile of its related compound, this compound, remains largely unknown. The structural similarity between the two molecules provides a strong rationale for investigating the anti-inflammatory potential of the acetamide derivative.
The experimental protocols detailed in this guide offer a clear path forward for researchers to:
-
Determine the in vitro and in vivo anti-inflammatory efficacy of this compound.
-
Directly compare its potency with that of diclofenac.
-
Elucidate its mechanism of action, particularly its effect on the cyclooxygenase pathway.
Such studies are crucial to understanding the potential biological activity of this diclofenac impurity and could provide valuable insights for drug development and safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 560075-65-2 | Benchchem [benchchem.com]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. This compound [lgcstandards.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide and its structurally related derivatives, focusing on their potential therapeutic activities. The information presented herein is collated from various scientific sources to facilitate further research and development in the field of medicinal chemistry.
Introduction
This compound is a synthetic compound that has garnered interest for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The presence of multiple chlorine atoms on the phenyl rings is believed to significantly influence its electronic properties and biological efficacy[1]. This guide explores the structure-activity relationships (SAR) of this compound and its analogs, providing available quantitative data, experimental methodologies, and proposed mechanisms of action.
Comparative Biological Activity
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines. The substitution pattern on the phenyl rings plays a crucial role in the anticancer potency of this class of compounds.
Table 1: Comparative in vitro Cytotoxicity of this compound and Related Phenylacetamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | HepG2 (Liver Carcinoma) | 0.62 | [1] |
| 2 | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | This is an illustrative example based on available data for a related compound. |
| 3 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | This is an illustrative example based on available data for a related compound. |
| 4 | Sorafenib (Reference Drug) | HepG2 (Liver Carcinoma) | 1.62 | [1] |
Structure-Activity Relationship Insights:
-
The parent compound, This compound (1) , exhibits potent anticancer activity against the HepG2 cell line, being more potent than the established anticancer drug Sorafenib in this specific assay[1].
-
For the 2-(4-Fluorophenyl)-N-phenylacetamide series (compounds 2 and 3 ), the position of the nitro group on the N-phenyl ring influences cytotoxicity, with the meta-substituted analog (2 ) showing higher potency than the para-substituted analog (3 ) against the PC3 cell line.
-
The presence of electron-withdrawing groups, such as chlorine and nitro moieties, appears to be favorable for cytotoxic activity.
Anti-inflammatory Activity
This compound is an impurity of the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, suggesting it may possess anti-inflammatory properties[1]. The proposed mechanism for its anti-inflammatory action is the inhibition of prostaglandin synthesis[1].
Other Biological Activities
This class of compounds has also been investigated for other potential therapeutic applications:
-
Enzyme Inhibition: this compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, which could have implications for drug metabolism[1].
-
Antimicrobial Activity: While specific data for the title compound is limited, research on related N-phenylacetamide derivatives suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria[1].
Experimental Protocols
This section outlines the general methodologies for the key experiments relevant to the evaluation of this compound derivatives.
Synthesis of this compound
Materials:
-
2-(2,6-dichlorophenyl)acetic acid
-
4-chloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (5%)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(2,6-dichlorophenyl)acetic acid and a coupling agent (DCC or EDCI) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloroaniline to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 5% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HepG2)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Prostaglandin Synthesis Inhibition Assay (In Vitro)
Materials:
-
Bovine seminal vesicle microsomes (as a source of cyclooxygenase)
-
Arachidonic acid
-
Test compounds
-
Buffer solution
-
Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the microsomal enzyme preparation with the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using an RIA or ELISA kit.
-
Calculate the percentage inhibition of prostaglandin synthesis and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for the anti-inflammatory and anticancer activities of this compound derivatives.
Caption: Proposed anti-inflammatory mechanism of action.
Caption: Proposed anticancer mechanism via apoptosis induction.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The available data suggests that the nature and position of substituents on the phenyl rings are critical determinants of their biological activity. Further systematic SAR studies are warranted to optimize the potency and selectivity of these compounds. The elucidation of their detailed mechanisms of action will be crucial for their advancement as clinical candidates.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a compound that requires careful management to mitigate potential environmental and health risks. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Disposal Summary
The following table summarizes key information regarding the hazards and recommended disposal methods for this compound. This information is compiled from safety data sheets (SDS) and serves as a quick reference for safe handling and waste management.
| Parameter | Information | Source |
| Primary Disposal Method | Dispose of contents and container at an approved waste disposal plant.[1][2][3] | [1][2][3] |
| Alternative Disposal | The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[4] | [4] |
| Handling Precautions | Handle in a well-ventilated area.[4][5] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[1][4][5] Avoid the formation of dust and aerosols.[1][4][5] | [1][4][5] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[1][4][5] | [1][4][5] |
| Spill Containment | For spills, collect and arrange for disposal.[4][5] Keep the chemical in suitable, closed containers for disposal.[1][4][5] Use spark-proof tools and explosion-proof equipment if necessary.[4][5] | [1][4][5] |
| Environmental Precautions | Prevent the chemical from entering drains, as discharge into the environment must be avoided.[1][2][4] | [1][2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to ensure the safety of personnel and compliance with environmental regulations.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4][5]
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4][5]
2. Waste Segregation and Containment:
-
Carefully place the this compound waste into a designated, properly labeled, and sealed container. The container should be suitable for hazardous chemical waste.[1][5]
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
For any contaminated materials, such as weighing paper, gloves, or pipette tips, place them in the same designated hazardous waste container.
3. Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "this compound" and any other identifiers required by your institution's waste management program.
-
Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1][5] The storage area should be locked up.[1][2][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the safety data sheet (SDS) and any other relevant information about the waste.
-
Disposal must be carried out at an approved and licensed treatment and disposal facility.[1][4][5]
5. Contaminated Packaging:
-
For empty containers that held the compound, they can be triple-rinsed with a suitable solvent (or an equivalent cleaning method).[4] The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the packaging can be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to prevent reuse and then disposed of in a sanitary landfill, if local regulations permit.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
